Pyridoxal hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHXJFJNDJXENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058774 | |
| Record name | 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride | |
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Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Pyridoxal hydrochloride | |
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Vapor Pressure |
0.00000046 [mmHg] | |
| Record name | Pyridoxal hydrochloride | |
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CAS No. |
65-22-5 | |
| Record name | Pyridoxal, hydrochloride | |
| Source | CAS Common Chemistry | |
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| Record name | Pyridoxal hydrochloride | |
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| Record name | PYRIDOXAL HYDROCHLORIDE | |
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| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-, hydrochloride (1:1) | |
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| Record name | 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride | |
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| Record name | Pyridoxal hydrochloride | |
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| Record name | PYRIDOXAL HYDROCHLORIDE | |
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Foundational & Exploratory
The Central Role of Pyridoxal 5'-Phosphate in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal hydrochloride, a vitamer of Vitamin B6, is a critical precursor to the biologically indispensable coenzyme, Pyridoxal 5'-phosphate (PLP).[1][2][3] This guide delineates the fundamental mechanisms by which PLP participates in a vast array of enzymatic reactions, accounting for approximately 4% of all classified catalytic activities.[4][5][6] We will explore the core catalytic cycle involving Schiff base intermediates, survey the major classes of PLP-dependent reactions, present quantitative kinetic data, detail a standard experimental protocol for enzyme activity analysis, and discuss the significance of these enzymes as therapeutic targets.
From Prodrug to Potent Coenzyme: The Activation of Pyridoxal
This compound itself is catalytically inert. Within the cell, it undergoes phosphorylation by the enzyme pyridoxal kinase to yield its active form, Pyridoxal 5'-phosphate (PLP).[1][7][8] The remarkable versatility of PLP stems from its ability to covalently bind amino acid substrates and act as an electrophilic catalyst, or "electron sink," stabilizing reaction intermediates that would otherwise be prohibitively high in energy.[6][9][10]
The Core Catalytic Mechanism: A Tale of Two Aldimines
The catalytic cycle for virtually all PLP-dependent enzymes begins with the formation of a Schiff base, a compound containing a carbon-nitrogen double bond.[9][10] This process occurs in two key stages:
-
Formation of the Internal Aldimine: The aldehyde group of PLP, the coenzyme, reacts with the ε-amino group of a specific lysine residue within the enzyme's active site.[4][9][10][11] This forms an internal aldimine, tethering the coenzyme to the enzyme.
-
Transaldimination: Upon entry of an amino acid substrate, its α-amino group displaces the enzyme's lysine.[9][11] This "imine exchange" reaction, known as transaldimination, results in the formation of an external aldimine , linking the substrate to the PLP coenzyme.[9][11][12]
This external aldimine is the pivotal intermediate. The protonated pyridine ring of PLP exerts a strong electron-withdrawing effect, which facilitates the cleavage of one of the three bonds around the substrate's α-carbon and stabilizes the resulting carbanionic intermediate (often called a quinonoid intermediate) through resonance.[6][9][10][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyridoxine hydrochloride - CAS-Number 58-56-0 - Order from Chemodex [chemodex.com]
- 3. This compound | 65-22-5 [chemicalbook.com]
- 4. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 5. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and functional studies on Salmonella typhimurium pyridoxal kinase: the first structural evidence for the formation of Schiff base with the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteopedia.org [proteopedia.org]
- 13. Pyridoxal 5’-Phosphate: Introduction , Uses and Diagnosis_Chemicalbook [chemicalbook.com]
Chemical and physical properties of Pyridoxal hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of Pyridoxal hydrochloride, a vital vitamer of Vitamin B6. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key analytical techniques are provided.
Chemical and Physical Properties
This compound is the hydrochloride salt of pyridoxal, one of the three natural forms of vitamin B6. It is a white to pale yellow crystalline powder.[1] In the body, it is converted to its biologically active form, pyridoxal 5'-phosphate (PLP), which serves as an essential cofactor in a multitude of enzymatic reactions.[2]
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₉NO₃ · HCl | [3][4] |
| Molecular Weight | 203.62 g/mol | [5] |
| CAS Number | 65-22-5 | [3] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 171 - 175 °C (with decomposition) | [4][6] |
| pH (5% in water) | 2.40 - 3.00 | [1] |
| Hygroscopicity | Hygroscopic | [4][7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely soluble | [1][8] |
| Ethanol | Slightly soluble | [1][8] |
| Ether | Insoluble | [1] |
| DMSO | ~1 mg/ml | [3] |
| Dimethylformamide | ~1 mg/ml | [3] |
| PBS (pH 7.2) | ~3 mg/ml | [3] |
Table 3: Spectroscopic Data for this compound
| Technique | Wavelengths/Shifts | Reference |
| UV/Vis (λmax) | 253, 291, 316 nm | [3] |
| Infrared (IR) | Conforms to standard | [6] |
| ¹H NMR | See Experimental Protocols section | [9] |
| ¹³C NMR | See Experimental Protocols section | [5] |
Experimental Protocols
Determination of Melting Point
Methodology: The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range. The melting point is typically accompanied by decomposition.[6][10]
-
Determination of Solubility
Methodology: The solubility of this compound in various solvents can be determined by the equilibrium solubility method.
-
Apparatus: Analytical balance, volumetric flasks, constant temperature shaker/bath, filtration device (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated in a constant temperature shaker or bath until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
An aliquot of the clear filtrate is withdrawn, diluted appropriately, and the concentration of this compound is determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[3]
-
UV-Vis Spectroscopy
Methodology: UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax) of this compound.
-
Apparatus: A calibrated UV-Vis spectrophotometer.
-
Procedure:
-
A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or 0.1 M HCl).
-
The spectrophotometer is blanked using the same solvent.
-
The absorbance of the sample solution is measured over a wavelength range of approximately 200-400 nm.
-
The wavelengths at which maximum absorbance occurs are recorded. For this compound, characteristic absorbance maxima are observed at approximately 253, 291, and 316 nm.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology: FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.
-
Apparatus: A calibrated FTIR spectrometer.
-
Procedure (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded over the range of approximately 4000-400 cm⁻¹. The resulting spectrum should conform to the reference spectrum for this compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H NMR and ¹³C NMR spectroscopy are powerful techniques for elucidating the molecular structure of this compound.
-
Apparatus: A high-resolution NMR spectrometer.
-
Procedure for ¹H NMR:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, is added.
-
The sample is placed in an NMR tube and inserted into the spectrometer.
-
The ¹H NMR spectrum is acquired. The chemical shifts (δ), splitting patterns, and integration values of the signals are analyzed to confirm the proton environment within the molecule.[9]
-
-
Procedure for ¹³C NMR:
-
A more concentrated solution of this compound in a suitable deuterated solvent is prepared.
-
The ¹³C NMR spectrum is acquired. The chemical shifts of the carbon signals provide information about the carbon skeleton of the molecule.[5]
-
Signaling Pathways and Experimental Workflows
This compound serves as a precursor to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). PLP is a critical cofactor for a vast number of enzymes, primarily involved in amino acid metabolism.
A key role of PLP is in the synthesis of neurotransmitters. For example, PLP is a cofactor for aromatic L-amino acid decarboxylase, an enzyme that catalyzes the final step in the synthesis of dopamine and serotonin.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. rsc.org [rsc.org]
- 3. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oaskpublishers.com [oaskpublishers.com]
- 8. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. files.core.ac.uk [files.core.ac.uk]
From Precursor to Essential Cofactor: A Technical Guide to the Synthesis of Pyridoxal 5'-Phosphate
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of Pyridoxal 5'-Phosphate (PLP), the biologically active form of Vitamin B6, from its precursor, pyridoxal hydrochloride. This document outlines both chemical and enzymatic synthesis routes, presenting quantitative data, detailed experimental protocols, and visualizations of the core pathways to facilitate understanding and replication.
Introduction
Pyridoxal 5'-phosphate (PLP) is a vital coenzyme in a multitude of enzymatic reactions essential for human health, participating in over 140 cataloged enzymatic activities, which accounts for approximately 4% of all classified enzyme-catalyzed reactions.[1][2] Its roles are particularly prominent in amino acid metabolism, including transamination, decarboxylation, and deamination reactions.[1][3] Given its central role in cellular metabolism, the efficient synthesis of PLP is a significant area of interest for various research and development applications, from fundamental biochemical studies to the development of therapeutic agents targeting PLP-dependent enzymes.[4]
This guide details established methodologies for converting pyridoxal or its hydrochloride salt into the biologically active PLP, focusing on providing actionable data and protocols for the scientific community.
Synthesis of Pyridoxal 5'-Phosphate: A Comparative Overview
The transformation of pyridoxal to PLP involves the phosphorylation of the 5-hydroxymethyl group. This can be achieved through various chemical and enzymatic methods, each with distinct advantages and challenges.
Chemical Synthesis Routes
Chemical synthesis often involves the protection of the reactive aldehyde group, followed by phosphorylation and subsequent deprotection. A common strategy employs the formation of a Schiff base from pyridoxal and an amine (e.g., p-ethoxyaniline), followed by phosphorylation with an agent like polyphosphoric acid, and finally hydrolysis to yield PLP.[5][6]
Enzymatic Synthesis Routes
Enzymatic synthesis offers a highly specific and often more direct route to PLP. The primary enzyme in this pathway is pyridoxal kinase (PLK), which catalyzes the ATP-dependent phosphorylation of pyridoxal.[7][8][9] In some biological systems, a salvage pathway exists where pyridoxine or pyridoxamine are first phosphorylated and then oxidized by pyridoxamine 5'-phosphate oxidase (PNPOx) to yield PLP.[8][9][10][11]
The following table summarizes quantitative data from representative synthesis protocols.
| Parameter | Chemical Synthesis (Schiff Base Method) | Enzymatic Synthesis (Pyridoxal Kinase) |
| Starting Material | This compound | Pyridoxal |
| Key Reagents | p-Ethoxyaniline, Polyphosphoric Acid, NaOH | ATP, MgCl₂, Pyridoxal Kinase |
| Reaction Time | ~15-20 hours | ~1-2 hours |
| Temperature | 70-80°C (Phosphorylation), 35°C (Hydrolysis) | 37°C |
| Overall Yield | ~70-76%[12][13] | >60%[10] |
| Purity | High, requires purification (e.g., chromatography, recrystallization) | >98% (with chromatographic purification)[10] |
Experimental Protocols
The following sections provide detailed methodologies for one chemical and one enzymatic synthesis approach.
Protocol 1: Chemical Synthesis via Schiff Base Intermediate
This protocol is adapted from methods utilizing a protective Schiff base followed by phosphorylation.[5][6]
Step 1: Oxidation of Pyridoxine HCl to Pyridoxal HCl
-
Dissolve 5.0g of pyridoxine hydrochloride in 50.0mL of 5.0% dilute hydrochloric acid.
-
Stir the solution at 20.0°C until clear.
-
Add 2.1g of manganese dioxide and continue stirring.
-
After 30 minutes, add another 2.1g of manganese dioxide.
-
Allow the reaction to proceed for 6 hours to obtain this compound in solution.[5]
Step 2: Formation of Pyridoxal Schiff Base
-
Filter the solution from Step 1 to remove unreacted manganese dioxide.
-
Slowly add 6.3g of p-ethoxyaniline dropwise to the filtrate at 17.0°C.
-
Continue stirring for 1 hour after the addition is complete, during which an orange-yellow solid (the Schiff base) will form.[5]
-
Filter and wash the solid product.
Step 3: Phosphorylation
-
Add the dried pyridoxal Schiff base to polyphosphoric acid.
-
Stir the mixture at 70°C for 12 hours.[13]
-
After the reaction, cool the mixture and add ice water.
-
Neutralize the solution with a strong base (e.g., NaOH solution) to precipitate the pyridoxal 5'-phosphate Schiff base.[6]
-
Filter and wash the resulting orange-red solid.
Step 4: Hydrolysis and Purification
-
Suspend the pyridoxal 5'-phosphate Schiff base in a 2mol/L sodium hydroxide solution.
-
Heat the mixture to 35°C and stir for 2 hours to hydrolyze the Schiff base.[5]
-
Cool the reaction and extract with an organic solvent (e.g., ethyl acetate or toluene) to remove the p-ethoxyaniline by-product.[5][6]
-
The aqueous phase, containing PLP, can be further purified by ion-exchange chromatography.[12][14]
-
Lyophilize or recrystallize the purified solution to obtain solid PLP monohydrate.[5]
Protocol 2: Enzymatic Synthesis using Pyridoxal Kinase
This protocol outlines the general steps for the in vitro synthesis of PLP using recombinant pyridoxal kinase.
Step 1: Reagent Preparation
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0).
-
Prepare stock solutions of pyridoxal, ATP, and MgCl₂.
-
Obtain or purify pyridoxal kinase (PLK) enzyme.
Step 2: Enzymatic Reaction
-
In a reaction vessel, combine the reaction buffer, pyridoxal (e.g., 1 mM), ATP (e.g., 5 mM), and MgCl₂ (e.g., 10 mM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C).
-
Initiate the reaction by adding a catalytic amount of pyridoxal kinase.
-
Incubate the reaction for 1-2 hours with gentle agitation.
Step 3: Reaction Monitoring and Termination
-
Monitor the formation of PLP. A common method involves reacting PLP with a reagent like phenylhydrazine or Tris buffer to form a Schiff base that absorbs at a specific wavelength (e.g., 414 nm).[15]
-
Terminate the reaction by adding a denaturing agent, such as trichloroacetic acid (TCA), or by heat inactivation.[16]
Step 4: Product Purification
-
Centrifuge the terminated reaction mixture to pellet the denatured protein.
-
Isolate the PLP from the supernatant using column chromatography, such as ion-exchange or affinity chromatography.[10]
Visualizing the Pathways
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for the chemical synthesis of PLP from Pyridoxine HCl.
Caption: Enzymatic synthesis of PLP via Pyridoxal Kinase and the salvage pathway.
Caption: Signaling pathway showing PLP's catalytic cycle in a transaminase enzyme.
Conclusion
The synthesis of Pyridoxal 5'-Phosphate from this compound is a well-established process achievable through both robust chemical methods and highly specific enzymatic routes. Chemical synthesis, while multi-stepped, can produce high yields, whereas enzymatic synthesis offers a more direct and often purer product under milder conditions. The choice of methodology will depend on the specific application, available resources, and desired scale of production. The protocols and data presented in this guide serve as a comprehensive resource for researchers to effectively produce this essential biological cofactor.
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridoxal phosphate: a coenzyme in many enzymatic processes_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of pyridoxal 5-phosphate monohydrate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN109021012B - Synthesis process of pyridoxal 5' -phosphate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridoxal 5'-phosphate biosynthesis by pyridox-(am)-ine 5'-phosphate oxidase: species-specific features - Universidad de Zaragoza Repository [zaguan.unizar.es]
- 9. Pyridoxal 5'-Phosphate Biosynthesis by Pyridox-(am)-ine 5'-Phosphate Oxidase: Species-Specific Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An enzymatic method for the synthesis of [14C]pyridoxal 5'-phosphate from [14C]pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyridoxal phosphate synthesis - chemicalbook [chemicalbook.com]
- 14. US3527683A - Process for preparing pyridoxal-5-phosphate - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Recombinant Expression, Purification and Characterization of Pyridoxal 5ʹ-phosphate Synthase from Geobacillus sp. H6a, Thermophilic Bacterium Producing Extracellular Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Pyridoxal Hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Pyridoxal hydrochloride and its key derivatives, Pyridoxal 5'-phosphate (PLP) and Pyridoxamine dihydrochloride. This document details chemical and biological synthesis routes, presents quantitative data in structured tables, and offers detailed experimental protocols for key reactions. Furthermore, it visualizes the core biological pathways involving these essential vitamin B6 vitamers.
Synthesis of this compound
This compound is a pivotal intermediate in the production of biologically active forms of vitamin B6. Its synthesis predominantly involves the selective oxidation of the readily available precursor, Pyridoxine hydrochloride.
Chemical Synthesis Pathways
Two primary methods have been established for the chemical synthesis of this compound from Pyridoxine hydrochloride: oxidation with manganese dioxide and catalytic oxidation.
A traditional and widely used method involves the oxidation of Pyridoxine hydrochloride using activated manganese (IV) oxide in an acidic aqueous medium. This process is effective but requires careful control of reaction conditions to prevent over-oxidation.
A more modern and efficient approach utilizes a catalytic system. This method employs a catalyst, such as a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivative, in the presence of a co-catalyst like a copper salt and an oxygen source, typically hydrogen peroxide. This catalytic process offers high conversion rates and selectivity under milder conditions.[1][2]
Quantitative Data for this compound Synthesis
| Method | Starting Material | Oxidizing Agent/Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Manganese Dioxide Oxidation | Pyridoxine hydrochloride | Manganese (IV) oxide / Hydrochloric acid | Water | 55 | 28 | - | [3] |
| Catalytic Oxidation | Pyridoxine hydrochloride | TEMPO radical / Copper (II) bromide / Pyridine / Hydrogen peroxide | Water | 30-35 | 1-2 | 99% conversion, 98% selectivity | [1][2] |
Experimental Protocols
-
Dissolve 100 g of Pyridoxine hydrochloride in 1000 mL of 15% hydrochloric acid.
-
Add 200 g of activated manganese dioxide to the solution.
-
Heat the mixture to 55°C with continuous stirring.
-
Maintain the reaction at this temperature for 28 hours.
-
After the reaction is complete, filter the mixture to remove the manganese dioxide.
-
The filtrate containing this compound can be used for subsequent steps or purified by chromatography.[3]
-
In a 25 mL reaction flask equipped with a stirrer and thermometer, add 2.06 g (10 mmol) of Pyridoxine hydrochloride, 0.085 g (0.5 mmol) of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), 0.29 g (2 mmol) of copper (II) bromide, and 0.40 g (5 mmol) of pyridine.
-
Add 5 mL of water and stir the mixture, maintaining the temperature at 30°C.
-
Slowly add 2.0 g (18 mmol) of 30% hydrogen peroxide dropwise, ensuring the reaction temperature is maintained between 30-35°C.
-
After the addition is complete, continue stirring at 30-35°C for 1-2 hours.
-
Monitor the reaction progress using liquid chromatography.
-
Upon completion, the reaction solution can be purified by silica gel column chromatography using a dichloromethane:methanol (20:1) eluent to yield white solid this compound.[1][2]
Synthesis of this compound Derivatives
Synthesis of Pyridoxal 5'-phosphate (PLP)
Pyridoxal 5'-phosphate is the biologically active coenzyme form of vitamin B6. It can be synthesized both chemically and enzymatically.
Chemical synthesis of PLP involves the phosphorylation of a protected Pyridoxal derivative, followed by deprotection. A common method involves the formation of a Schiff base from this compound to protect the aldehyde group, followed by phosphorylation of the 5'-hydroxymethyl group with a suitable phosphorylating agent like polyphosphoric acid. The Schiff base is then hydrolyzed to yield PLP.[4]
In biological systems, PLP is synthesized from Pyridoxal via the salvage pathway. The enzyme pyridoxal kinase catalyzes the ATP-dependent phosphorylation of Pyridoxal to yield PLP.[5][6]
Synthesis of Pyridoxamine Dihydrochloride
Pyridoxamine is another vital vitamer of vitamin B6.
A common route for the chemical synthesis of Pyridoxamine dihydrochloride starts from this compound. The aldehyde group of Pyridoxal is first converted to an oxime by reacting with hydroxylamine. The resulting pyridoxal oxime is then reduced, for example, using zinc and acetic acid, to yield Pyridoxamine. The product is then converted to its dihydrochloride salt.[7]
Biocatalytic methods are also being developed for the synthesis of Pyridoxamine. One such method involves the use of recombinant microorganisms expressing enzymes like pyridoxine 4-oxidase and pyridoxamine-pyruvate aminotransferase to convert Pyridoxine to Pyridoxamine via a Pyridoxal intermediate.[8]
Quantitative Data for Derivative Synthesis
| Derivative | Synthesis Method | Starting Material | Key Reagents/Enzymes | Yield (%) | Reference |
| Pyridoxal 5'-phosphate | Chemical (via Schiff base) | This compound | p-Ethoxyaniline, Polyphosphoric acid | - | [4] |
| Pyridoxamine dihydrochloride | Chemical (from oxime) | Pyridoxal | Hydroxylamine hydrochloride, Zinc, Acetic acid | 90.5% (from oxime) | [9] |
| Pyridoxamine | Bioconversion | Pyridoxine | Rhodococcus erythropolis expressing pyridoxine 4-oxidase and pyridoxamine-pyruvate aminotransferase | ~75% (from Pyridoxine) | [8] |
Experimental Protocols
-
Synthesize this compound as described in Protocol 1 or 2.
-
Form the Schiff base by reacting the this compound solution with p-ethoxyaniline.
-
Isolate the resulting orange-yellow solid Schiff base.
-
Add the Schiff base to polyphosphoric acid and stir to facilitate the phosphorylation reaction.
-
After the reaction, hydrolyze the polyphosphoric acid and neutralize the solution with an alkali to precipitate the pyridoxal 5'-phosphate Schiff base.
-
Hydrolyze the Schiff base using a 2 mol/L alkali solution.
-
Purify the resulting PLP solution using a strong acid cation exchange resin followed by freeze-drying to obtain PLP monohydrate.[4]
-
Prepare pyridoxal oxime by reacting pyridoxal with hydroxylamine hydrochloride in the presence of anhydrous sodium acetate.
-
To the pyridoxal oxime, add acetic acid and zinc powder to carry out the reduction.
-
After the reaction, remove the excess zinc and concentrate the solution to obtain a slurry.
-
Adjust the pH of the resulting aqueous solution to be alkaline to precipitate pyridoxamine.
-
Filter the pyridoxamine and dissolve it in water and hydrochloric acid.
-
Decolorize the solution with activated carbon and filter.
-
Concentrate the filtrate under reduced pressure until white solids of pyridoxamine dihydrochloride crystallize.
-
Collect the crystals by filtration and dry.[7]
Biological Pathways
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is central to numerous metabolic processes. Its synthesis in organisms that can produce it de novo occurs via two distinct pathways: the DXP-dependent and DXP-independent pathways. In organisms that cannot synthesize it de novo, such as humans, PLP is produced through the salvage pathway from dietary vitamin B6 vitamers.
Vitamin B6 Salvage Pathway
The salvage pathway is crucial for converting various forms of vitamin B6 obtained from the diet into the active coenzyme, PLP. This pathway involves the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine by pyridoxal kinase, followed by the oxidation of pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate to PLP by pyridoxine 5'-phosphate oxidase.[10][11]
Caption: The Vitamin B6 Salvage Pathway.
De Novo PLP Biosynthesis: DXP-Dependent Pathway
The DXP-dependent pathway is found in some bacteria, such as E. coli. It involves the condensation of 1-deoxy-D-xylulose 5-phosphate (DXP) and 3-hydroxy-1-aminoacetone phosphate to form pyridoxine 5'-phosphate (PNP), which is then oxidized to PLP.[3][12]
References
- 1. pyridoxal 5'-phosphate salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridoxal 5'-Phosphate-Dependent Enzymes at the Crossroads of Host-Microbe Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Two independent routes of de novo vitamin B6 biosynthesis: not that different after all - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. [PDF] Pyridoxal 5’-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes | Semantic Scholar [semanticscholar.org]
- 9. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyridoxal 5’-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Functions of Pyridoxal Hydrochloride as a Vitamin B6 Vitamer: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to Vitamin B6 and Pyridoxal Hydrochloride
Vitamin B6 is a water-soluble vitamin that exists as a group of six chemically related compounds, or "vitamers": pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters (PNP, PLP, PMP).[1] this compound is a common and stable salt form of pyridoxal used in dietary supplements and pharmaceuticals.[2] While various vitamers can be obtained from the diet, their biological activity is contingent upon their conversion to the metabolically active coenzyme form, pyridoxal 5'-phosphate (PLP).[3] PLP is a remarkably versatile coenzyme, participating in over 140 distinct enzymatic reactions, which accounts for approximately 4% of all classified enzyme activities.[4][5] These reactions are fundamental to a vast array of metabolic processes, most notably the biosynthesis and catabolism of amino acids.[5] This guide provides a detailed exploration of the biochemical journey of this compound from its conversion to PLP and delves into the multifaceted functions of PLP at the core of cellular metabolism.
Metabolic Activation: The Conversion of Pyridoxal to Pyridoxal 5'-Phosphate (PLP)
For pyridoxal, derived from this compound, to become biochemically active, it must undergo phosphorylation. This critical activation step is catalyzed by the enzyme pyridoxal kinase, which utilizes ATP to phosphorylate pyridoxal at the 5' position, yielding the active coenzyme, pyridoxal 5'-phosphate (PLP).[4] This process is central to maintaining the cellular pool of PLP required for the vast number of PLP-dependent enzymes.
References
- 1. healthylife.com.au [healthylife.com.au]
- 2. differencebetween.com [differencebetween.com]
- 3. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
The Cornerstone of Catalysis: A Technical Guide to Pyridoxal Hydrochloride in Biochemical Research
An In-depth Exploration of the Discovery, History, and Enduring Significance of Vitamin B6 in Enzymology and Drug Development
This technical guide provides a comprehensive overview of Pyridoxal Hydrochloride, a pivotal molecule in the landscape of biochemical research. From its serendipitous discovery as a vital nutrient to its elucidation as a versatile coenzyme, this document traces the historical milestones and scientific breakthroughs that have cemented its importance. Tailored for researchers, scientists, and drug development professionals, this guide delves into the fundamental biochemistry of pyridoxal 5'-phosphate (PLP), its catalytic mechanisms, and the experimental methodologies that have been instrumental in its study. Through detailed data presentation, experimental protocols, and logical visualizations, we aim to provide a thorough understanding of this essential vitamin and its active form, underscoring its continued relevance in modern life sciences.
A Historical Journey: The Unraveling of Vitamin B6
The story of this compound is intrinsically linked to the broader narrative of vitamin discovery in the early 20th century. In 1934, the Hungarian physician Paul György identified a substance capable of curing a specific skin disease in rats, which he termed dermatitis acrodynia[1][2][3]. He designated this unknown dietary factor as "vitamin B6"[1][2][3]. This initial discovery set the stage for a series of investigations to isolate and characterize this new vitamin.
A significant breakthrough occurred in 1938 when Samuel Lepkovsky successfully isolated and crystallized vitamin B6 from rice bran[1][2]. The following year, the chemical structure of this isolate was independently determined by Leslie Harris and Karl Folkers, as well as Richard Kuhn[2][4]. György proposed the name "pyridoxine" for this 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine structure[2][4].
However, the full picture of vitamin B6 was yet to be revealed. The pioneering work of Esmond E. Snell in 1942, utilizing a microbiological growth assay, led to the characterization of two additional, biologically active forms of vitamin B6: pyridoxal, the aldehyde form, and pyridoxamine, the amine form[1][2][4]. Further research demonstrated that pyridoxine, pyridoxal, and pyridoxamine are all precursors to the metabolically active coenzyme form, pyridoxal 5'-phosphate (PLP)[1][4]. This compound is the stable salt form of pyridoxal and is commonly used in research and as a supplement[1].
The discovery of enzymatic transamination by Alexander E. Braunstein and his colleagues in the mid-1930s was another critical piece of the puzzle, establishing a key biological role for what would later be understood as a PLP-dependent reaction[5]. Snell and Braunstein are often regarded as the "fathers of vitamin B6" for their foundational contributions to understanding its biochemistry[6].
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridoxal 5′-Phosphate Is a Slow Tight Binding Inhibitor of E. coli Pyridoxal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Pyridoxal Hydrochloride in Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal hydrochloride, a vitamer of vitamin B6, is a critical precursor to pyridoxal 5'-phosphate (PLP), one of the most versatile coenzymes in cellular metabolism.[1][2] This guide provides a detailed exploration of the integral role of PLP in the intricate network of amino acid metabolism. We will delve into the core biochemical mechanisms, highlighting its function in transamination, decarboxylation, and other key enzymatic reactions. This document presents quantitative data on the impact of this compound supplementation on plasma amino acid profiles and provides detailed experimental protocols for the assessment of PLP-dependent enzyme activity. Furthermore, key metabolic pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the subject matter for researchers and professionals in drug development.
Introduction: From Vitamin to Coenzyme
This compound is a water-soluble vitamin that is converted in the liver to its biologically active form, pyridoxal 5'-phosphate (PLP).[1][3] PLP serves as an essential coenzyme for over 140 distinct enzymatic reactions, the majority of which are involved in the synthesis and degradation of amino acids.[4] Its remarkable versatility stems from the reactive aldehyde group which forms a Schiff base with the α-amino group of an amino acid substrate.[2] This covalent linkage is central to PLP's ability to act as an "electron sink," stabilizing carbanionic intermediates and thereby facilitating a variety of chemical transformations that would otherwise be energetically unfavorable.[5][6]
Core Biochemical Mechanisms and Key Metabolic Pathways
The catalytic cycle of a typical PLP-dependent enzyme begins with the coenzyme covalently linked to the enzyme's active site via an imine linkage with a lysine residue (internal aldimine).[4] An incoming amino acid substrate displaces the lysine, forming a new Schiff base (external aldimine).[4] From this point, the reaction can proceed down several paths.
Transamination: The Hub of Amino Acid Interchange
Transamination reactions, catalyzed by aminotransferases (or transaminases), are fundamental to the synthesis of non-essential amino acids and the interconversion of amino acids and α-keto acids.[5] PLP facilitates the transfer of an amino group from a donor amino acid to an α-keto acid acceptor.[5] This process is crucial for nitrogen balance within the body.[5] A classic example is the action of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), key enzymes in amino acid metabolism.[7]
Decarboxylation: Synthesis of Neurotransmitters and Biogenic Amines
PLP-dependent decarboxylases are vital for the synthesis of numerous neurotransmitters and biogenic amines by catalyzing the removal of the carboxyl group from amino acids.[2] For instance, glutamate decarboxylase (GAD) synthesizes γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, from glutamate.[2] Similarly, aromatic L-amino acid decarboxylase (AADC) is responsible for the synthesis of dopamine and serotonin.[2][6]
Other PLP-Dependent Reactions
The versatility of PLP extends to a wide range of other reactions crucial for amino acid metabolism, including:
-
Racemization: Interconversion of L- and D-amino acids.[2]
-
β-Elimination and γ-Elimination: Reactions involved in the degradation of amino acids like serine, threonine, and cysteine.[4][8]
-
Retro-aldol cleavage: As seen in the conversion of serine to glycine.
Quantitative Data
Effects of Pyridoxine-HCl Supplementation on Plasma Amino Acid Concentrations
A study investigating the effects of short-term, high-dose pyridoxine-HCl supplementation (27 mg/day for 2 weeks) in young women demonstrated significant alterations in plasma amino acid profiles, suggesting an acceleration of amino acid metabolism.[5]
| Amino Acid/Metabolite | Change after Supplementation (7 and 14 days) |
| Glutamic Acid | Significantly Lower |
| α-Amino-N-butyric Acid | Significantly Higher |
| Alanine | Significantly Higher |
| Cysteine | Significantly Higher |
| Arginine | Significantly Higher |
| Phosphoserine | Significantly Higher |
| Urea | Significantly Higher |
| Table 1: Changes in plasma amino acid and urea concentrations following pyridoxine-HCl supplementation.[5] |
Kinetic Parameters of PLP-Dependent Enzymes
The efficiency of PLP-dependent enzymes can be described by their Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax). These parameters vary depending on the specific enzyme, its source, and the substrate.
| Enzyme | Source | Substrate(s) | Km (M) |
| Aspartate Aminotransferase Isoenzymes | |||
| m-AspAT (mitochondrial) | Human | Oxaloacetate | 9.0 ± 1.9 x 10⁻⁶ |
| L-Glutamate | 3.8 ± 0.2 x 10⁻² | ||
| 2-Oxoglutarate | 5.6 ± 0.1 x 10⁻³ | ||
| L-Aspartate | 4.1 ± 0.1 x 10⁻⁴ | ||
| s-AspAT (soluble) | Human | Oxaloacetate | 3.7 ± 0.6 x 10⁻⁵ |
| L-Glutamate | 1.0 ± 0.1 x 10⁻² | ||
| 2-Oxoglutarate | 1.3 ± 0.1 x 10⁻⁴ | ||
| L-Aspartate | 2.0 ± 0.1 x 10⁻³ | ||
| Aromatic Amino Acid Decarboxylase (AADC) | |||
| AADC | Pseudomonas putida | L-DOPA | 1.9 x 10⁻³ |
| 5-HTP | 1.8 x 10⁻³ | ||
| AADC | Mammalian | L-DOPA | 1.0 x 10⁻⁴ |
| 5-HTP | 1.2 x 10⁻⁴ | ||
| Table 2: Michaelis-Menten constants (Km) for selected PLP-dependent enzymes.[9] |
Experimental Protocols
Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is based on the Reitman-Frankel method.[10]
Principle: AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. The oxaloacetate then spontaneously decarboxylates to pyruvate. Pyruvate reacts with 2,4-dinitrophenylhydrazine (DNPH) in an alkaline solution to produce a colored hydrazone, which can be measured spectrophotometrically.
Reagents:
-
Substrate Solution (containing L-aspartate and α-ketoglutarate)
-
Chromogenic Agent (2,4-dinitrophenylhydrazine)
-
Alkali Working Solution (e.g., 0.4 M NaOH)
-
Sample (serum, plasma, tissue homogenate)
Procedure:
-
Pre-warm the substrate solution to 37°C.
-
In a microplate well, add 20 µL of the pre-warmed substrate solution.
-
Add 5 µL of the sample to the well.
-
Mix thoroughly and incubate at 37°C for 30 minutes.
-
Add 20 µL of the chromogenic agent to each well.
-
Mix and incubate at 37°C for 20 minutes.
-
Add 200 µL of the alkali working solution to each well to stop the reaction and develop the color.
-
Mix and let stand at room temperature for 15 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
A standard curve using known concentrations of pyruvate should be generated to calculate the enzyme activity.
Glutamate Decarboxylase (GAD) Activity Assay (Fluorometric)
This protocol is based on the principle that the fluorescence intensity of the reaction mixture changes upon the formation of the GAD/glutamate complex.[1]
Principle: GAD catalyzes the conversion of L-glutamate to GABA and CO2. The binding of glutamate to GAD can be monitored by changes in fluorescence intensity.[1]
Reagents:
-
Phosphate Buffer (pH 7.0)
-
PLP Solution (e.g., 0.1 mM)
-
Enzyme Preparation (e.g., purified GAD or brain homogenate)
-
L-Glutamate Solution (e.g., 10 mM)
Procedure:
-
In a fluorometer cuvette, combine the phosphate buffer, PLP solution, and the enzyme preparation.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the L-glutamate solution.
-
Immediately monitor the increase in fluorescence intensity for 15 minutes at an excitation wavelength of 495 nm and an emission wavelength of 540 nm.
-
A blank control containing all components except glutamate should be run in parallel.
-
The rate of change in fluorescence (ΔF/min) is proportional to the GAD activity and should be normalized to the protein concentration of the enzyme preparation (ΔF/min/mg protein).
Conclusion
Pyridoxal 5'-phosphate, the active form of this compound, is an indispensable coenzyme that lies at the heart of amino acid metabolism. Its unique chemical properties enable it to participate in a vast array of enzymatic reactions, including the critical processes of transamination and decarboxylation, which are fundamental to the synthesis of non-essential amino acids and key neurotransmitters. For researchers and professionals in drug development, a thorough understanding of PLP's mechanisms of action and the kinetics of PLP-dependent enzymes is paramount for identifying novel therapeutic targets and developing strategies to modulate metabolic pathways. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for furthering research in this vital area of biochemistry and pharmacology.
References
- 1. Determination of the activity of aminotransferases: comparison of two buffer systems with and without supplementary pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
Navigating the Challenges of Pyridoxal Hydrochloride Storage: A Technical Guide to its Hygroscopic Nature
For Immediate Release
[City, State] – [Date] – This in-depth technical guide provides a comprehensive overview of the hygroscopic nature of Pyridoxal hydrochloride, a crucial vitamer of vitamin B6. Addressed to researchers, scientists, and professionals in drug development, this document details the challenges associated with the storage and stability of this compound, offering insights into its interaction with moisture and the resulting degradation pathways.
This compound is a white to slightly yellow crystalline solid known for its sensitivity to atmospheric moisture.[1] Its hygroscopic properties can lead to physical and chemical instability, making proper storage and handling critical to ensure its efficacy and shelf-life in pharmaceutical formulations. This guide synthesizes available data on its moisture sorption characteristics, outlines a plausible pathway for its hydrolytic degradation, and provides detailed experimental protocols for its analysis.
Understanding the Hygroscopicity of this compound
The tendency of a substance to absorb moisture from the air is known as hygroscopicity. For pharmaceutical ingredients like this compound, this can lead to issues such as caking, altered dissolution rates, and chemical degradation. A preformulation study by Thomas Durig confirmed the existence of at least two polymorphs of this compound with notably different hygroscopic properties.[1] The research also highlighted that polymorphic transformations can be induced by exposure to relative humidity levels between 57% and 68%.[1]
While the complete moisture sorption isotherm data from this study is not publicly available, the findings underscore the compound's sensitivity to moisture. The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain after storage at 25°C and 80% relative humidity for 24 hours.
Table 1: European Pharmacopoeia Classification of Hygroscopicity
| Classification | Increase in Mass (w/w) |
| Non-hygroscopic | ≤ 0.12% |
| Slightly hygroscopic | > 0.12% and < 2.0% |
| Hygroscopic | ≥ 2.0% and < 15.0% |
| Very hygroscopic | ≥ 15.0% |
Data sourced from the European Pharmacopoeia.
Further studies are required to definitively classify this compound according to this scale.
Proposed Hydrolytic Degradation Pathway
The chemical instability of this compound in the presence of moisture is largely attributed to its hemiacetal and aldehyde functional groups.[1] In an aqueous environment, the hemiacetal can undergo hydrolysis to yield the free aldehyde form. This aldehyde is susceptible to oxidation, which can lead to the formation of 4-pyridoxic acid, an inactive metabolite. While the complete degradation pathway is complex and can be influenced by factors such as pH and the presence of other excipients, a plausible hydrolytic degradation pathway is proposed below.
Caption: Proposed hydrolytic degradation pathway of this compound.
Experimental Protocols
To assist researchers in evaluating the hygroscopic nature and stability of this compound, detailed experimental protocols are provided below.
Protocol 1: Determination of Hygroscopicity by Gravimetric Sorption Analysis (GSA)
This method determines the moisture sorption and desorption characteristics of a sample by measuring the change in mass as a function of relative humidity (RH) at a constant temperature.
1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound into a sample pan suitable for the GSA instrument.
- Ensure the sample is a fine, uniform powder.
2. Instrument Setup:
- Calibrate the GSA instrument for mass and RH according to the manufacturer's instructions.
- Set the temperature to a constant value, typically 25°C.
3. Experimental Procedure:
- Drying: Dry the sample in the GSA instrument at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.
- Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a specified threshold (e.g., <0.002% in 5 minutes). Record the equilibrium mass at each RH.
- Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step and recording the equilibrium mass.
4. Data Analysis:
- Calculate the percentage of moisture sorbed at each RH step relative to the dry mass of the sample.
- Plot the percentage of moisture sorbed (y-axis) against the RH (x-axis) to generate the moisture sorption and desorption isotherms.
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Caption: Workflow for Gravimetric Sorption Analysis.
Protocol 2: Stability Testing under Controlled Humidity Conditions
This protocol, based on ICH Q1A guidelines, assesses the chemical stability of this compound when stored under specific temperature and humidity conditions.[2][3]
1. Sample Preparation and Packaging:
- Prepare multiple batches of this compound.
- Package the samples in the intended container closure system for the final product.
2. Storage Conditions:
- Place the packaged samples in stability chambers set to the following long-term and accelerated storage conditions:
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
3. Testing Schedule:
- Initial (Time 0): Test a sample from each batch to establish the initial baseline for purity, appearance, and other relevant quality attributes.
- Accelerated: Pull samples at 1, 2, 3, and 6 months.
- Long-term: Pull samples at 3, 6, 9, 12, 18, 24, and 36 months.
4. Analytical Testing:
- At each time point, perform the following tests on the pulled samples:
- Appearance: Visually inspect for any changes in color or physical state.
- Assay and Purity: Use a stability-indicating HPLC method to determine the potency of this compound and to detect and quantify any degradation products.
- Water Content: Determine the water content using Karl Fischer titration.
5. Data Evaluation:
- Compare the results at each time point to the initial data and the product specifications.
- Evaluate any trends in degradation or changes in physical properties to establish a re-test period or shelf life.
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pull_samples -> pull_samples [style=dotted, arrowhead=none, label="Repeat at each time point"];
}
Caption: Workflow for Pharmaceutical Stability Testing.
Conclusion
The hygroscopic nature of this compound presents a significant challenge in the development of stable pharmaceutical products. A thorough understanding of its moisture sorption behavior and degradation pathways is essential for formulating robust dosage forms and defining appropriate storage conditions. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these properties, ultimately ensuring the quality, safety, and efficacy of products containing this vital nutrient.
References
Methodological & Application
Application Notes and Protocols for Pyridoxal Hydrochloride in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal hydrochloride, a vitamer of Vitamin B6, is an essential micronutrient in cell culture media, playing a critical role as a precursor to the biologically active coenzyme, Pyridoxal 5'-phosphate (PLP).[1] PLP is a pivotal cofactor for over 140 enzymatic reactions, primarily governing amino acid metabolism, but also influencing neurotransmitter synthesis, heme production, and fatty acid metabolism.[1][2] The appropriate use of this compound is crucial for maintaining normal cellular physiology and ensuring the validity of in vitro experimental outcomes.
This document provides a detailed protocol for the preparation and application of this compound in cell culture, summarizes its metabolic functions, and outlines experimental designs to assess its effects.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | 3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde hydrochloride, PL HCl | [3] |
| Molecular Formula | C₈H₉NO₃ · HCl | [4] |
| Molecular Weight | 203.62 g/mol | [3][5] |
| Appearance | White to off-white powder | [3] |
| Solubility | Water (50 mg/mL), DMSO (40-50 mg/mL) | [3][6][7] |
| Storage | Store at -20°C | [3] |
Common Basal Media Containing Pyridoxal
| Basal Medium | Contains Pyridoxal (alone or with Pyridoxine) |
| Ames' Medium | Yes |
| Basal Medium Eagle (BME) | Yes |
| Click's Medium | Yes |
| CMRL-1066 Medium | Yes (with Pyridoxine) |
| Dulbecco's Modified Eagle's Medium (DMEM) | Original formulation contains Pyridoxal |
| DMEM/Ham's F-12 (50:50) | Yes (with Pyridoxine) |
| Fischer's Medium | Yes |
| Glasgow Modified Eagle's Medium (GMEM) | Yes |
| Iscove's Modified Dulbecco's Medium (IMDM) | Yes |
| McCoy's 5A Modified Medium | Yes (with Pyridoxine) |
| Medium 199 | Yes (with Pyridoxine) |
| Minimum Essential Medium Eagle (MEM) | Yes |
| NCTC Medium | Yes (with Pyridoxine) |
| Swim's S-77 Medium | Yes |
| Williams Medium E | Yes |
Source: Sigma-Aldrich
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a sterile stock solution of this compound for supplementation of cell culture media.
Materials:
-
This compound powder (BioReagent, suitable for cell culture)[3]
-
Sterile, nuclease-free water or DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the desired concentration and volume of the stock solution. A common stock concentration is 1000x the final working concentration. For a final concentration of 20 µM, a 20 mM stock solution is appropriate.
-
Weighing: In a laminar flow hood, accurately weigh the required amount of this compound powder.
-
Dissolution:
-
For aqueous solution: Add the powder to a sterile conical tube and dissolve in a small amount of sterile water.[8] Vortex until fully dissolved. Bring the solution to the final desired volume with sterile water.
-
For DMSO solution: Add the powder to a sterile conical tube and dissolve in the desired volume of sterile DMSO.[6] Vortex until fully dissolved.
-
-
Sterilization (for aqueous solutions): Sterilize the aqueous stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[6] DMSO solutions do not require filter sterilization if prepared from sterile DMSO under aseptic conditions.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[6][9]
Protocol 2: Supplementation of Cell Culture Media
This protocol describes the addition of the this compound stock solution to basal cell culture media.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Basal cell culture medium (serum-free or serum-supplemented)
-
Sterile serological pipettes
-
Laminar flow hood
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the required volume: Determine the volume of stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 500 mL of medium with a final concentration of 20 µM from a 20 mM stock, add 500 µL of the stock solution.
-
Supplementation: In a laminar flow hood, add the calculated volume of the stock solution to the basal medium.
-
Mixing: Gently swirl the medium bottle to ensure homogenous mixing.
-
Labeling: Clearly label the supplemented medium with the name of the supplement and the final concentration.
-
Storage: Store the supplemented medium at 2-8°C and use within the recommended period for the basal medium.
Protocol 3: Assessing the Effect of this compound on Cell Proliferation
This protocol provides a framework for evaluating the impact of varying concentrations of this compound on cell growth.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 20 µM, 50 µM, 100 µM, 500 µM).[10]
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Proliferation Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the results to the vehicle control and plot the cell viability against the concentration of this compound to determine its effect on cell proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic role of this compound and a general workflow for its application in cell culture experiments.
Caption: Cellular uptake and conversion of Pyridoxal HCl to its active form, PLP.
Caption: General experimental workflow for using Pyridoxal HCl in cell culture.
Concluding Remarks
This compound is a fundamental component of many cell culture media, essential for a wide array of metabolic processes. However, its aldehyde group can react with amino acids in the medium, potentially affecting stability. Researchers should be aware of the specific form of Vitamin B6 in their chosen medium, as more stable alternatives like pyridoxine are often used. The protocols provided herein offer a standardized approach to the preparation and use of this compound, enabling reproducible and reliable in vitro studies. Careful consideration of its concentration is necessary, as high levels may impact cellular processes like proliferation.[10]
References
- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxal BioReagent,cellculture mammalian,cellculture insect 65-22-5 [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound | C8H10ClNO3 | CID 6171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Mechanism | Concentration [selleckchem.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyridoxal Hydrochloride in Labeling Amino Acids for Detection
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyridoxal hydrochloride, a vitamer of Vitamin B6, presents a valuable tool for the derivatization of amino acids to facilitate their detection and quantification. The core of this application lies in the reaction between the aldehyde group of pyridoxal and the primary amino group of an amino acid, forming a Schiff base. This reaction introduces a chromophore and, in some cases, a fluorophore into the amino acid structure, enabling detection by spectrophotometry or fluorescence spectroscopy. This method is particularly useful for amino acids that lack intrinsic chromophores or fluorophores.
The formation of the pyridoxal-amino acid adduct allows for sensitive detection, potentially in the picomolar range, making it a relevant technique in various research and development areas, including drug discovery, metabolomics, and nutritional analysis. The resulting derivatives can be separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC).
Key Advantages:
-
Versatility: Applicable to a wide range of primary amino acids.
-
Sensitivity: The formed Schiff base can be detected using highly sensitive spectrophotometric and fluorometric methods.
-
Specificity: The reaction is specific to primary amino groups under controlled conditions.
Limitations:
-
The reaction conditions, such as pH and temperature, need to be carefully optimized for reproducible results.
-
The stability of the Schiff base can be influenced by the reaction matrix and pH.
-
Secondary amino acids, such as proline, will not react with this compound under standard conditions.
Chemical Reaction
The fundamental reaction involves the condensation of the aldehyde group of pyridoxal with the primary amino group of an amino acid to form a Schiff base (an imine). This reaction is typically reversible and pH-dependent.
Caption: Reaction of Pyridoxal with an amino acid to form a Schiff base.
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Amino Acids
This protocol outlines a general procedure for the derivatization of amino acids with this compound for subsequent quantification using a spectrophotometer.
Materials:
-
This compound solution (10 mM in 0.1 M phosphate buffer, pH 7.4)
-
Amino acid standards and samples
-
Phosphate buffer (0.1 M, pH 7.4)
-
Spectrophotometer and cuvettes
Procedure:
-
Sample Preparation: Dissolve amino acid standards and samples in 0.1 M phosphate buffer (pH 7.4) to achieve a concentration range suitable for analysis (e.g., 1-100 µM).
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the amino acid solution with 100 µL of the 10 mM this compound solution.
-
Incubate the mixture at 37°C for 30 minutes in the dark to facilitate Schiff base formation.
-
-
Spectrophotometric Measurement:
-
After incubation, transfer the reaction mixture to a quartz cuvette.
-
Measure the absorbance at the wavelength of maximum absorption for the pyridoxal-amino acid adduct (typically determined by scanning from 300-500 nm; a common starting point is around 410-420 nm).
-
Use a blank solution containing 100 µL of phosphate buffer and 100 µL of this compound solution for baseline correction.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance values of the derivatized amino acid standards against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: HPLC Analysis with Fluorescence Detection
This protocol describes the derivatization of amino acids with this compound for separation and sensitive detection by reverse-phase HPLC with a fluorescence detector.
Materials:
-
This compound solution (20 mM in 0.1 M borate buffer, pH 8.0)
-
Amino acid standards and samples
-
Borate buffer (0.1 M, pH 8.0)
-
HPLC system with a C18 column and fluorescence detector
-
Mobile Phase A: 0.1 M sodium acetate buffer (pH 6.0)
-
Mobile Phase B: Acetonitrile
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Prepare amino acid standards and samples in 0.1 M borate buffer (pH 8.0).
-
Derivatization Reaction:
-
To 50 µL of the amino acid solution, add 50 µL of the 20 mM this compound solution.
-
Vortex the mixture and incubate at 50°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
-
HPLC Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.
-
Set the fluorescence detector to an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 395 nm (these values should be optimized for the specific amino acid adducts).
-
Perform a gradient elution to separate the derivatized amino acids. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify and quantify the amino acids based on the retention times and peak areas of the derivatized standards.
-
Data Presentation
Table 1: Illustrative Spectrophotometric Data for Glycine Derivatization
| Glycine Concentration (µM) | Absorbance at 415 nm (AU) |
| 1 | 0.052 |
| 5 | 0.248 |
| 10 | 0.495 |
| 25 | 1.230 |
| 50 | 2.455 |
| 100 | >3.0 (Out of range) |
Table 2: Illustrative HPLC-Fluorescence Detection Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1 M Sodium Acetate (pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Ex/Em | 330 nm / 395 nm |
| Limit of Detection (LOD) | ~10-50 pmol |
| Limit of Quantification (LOQ) | ~50-150 pmol |
Note: The quantitative data presented in these tables are illustrative and should be determined experimentally for each specific amino acid and analytical setup.
Visualizations
Caption: Workflow for spectrophotometric detection of amino acids.
Caption: Workflow for HPLC-fluorescence detection of amino acids.
Application Notes and Protocols for Pyridoxal Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods for the preparation, storage, and handling of Pyridoxal hydrochloride stock solutions for research and development purposes.
Data Presentation: Quantitative Summary
For ease of comparison, the following table summarizes the key quantitative data for preparing and storing this compound stock solutions.
| Parameter | Value | Solvent/Condition | Source |
| Solubility | |||
| ~1 mg/mL | DMSO | [1] | |
| ~1 mg/mL | Dimethyl formamide | [1] | |
| ~3 mg/mL | PBS (pH 7.2) | [1] | |
| ≥ 20.4 mg/mL | DMSO (with gentle warming) | [2] | |
| 40 mg/mL | DMSO | [3] | |
| 41 mg/mL | DMSO | [4] | |
| Freely soluble | Water | [5][6] | |
| Slightly soluble | Ethanol | [5][6] | |
| Storage Stability (Solid) | |||
| ≥ 4 years | -20°C | [1] | |
| 48 months | 2-8°C (away from bright light) | [5] | |
| Storage Stability (Stock Solution) | |||
| Not more than one day | Aqueous solution | [1] | |
| 1 month | -20°C (under nitrogen) | [7] | |
| 6 months | -80°C (under nitrogen) | [2][7] | |
| pH of Aqueous Solution | |||
| 2.40 - 3.00 | 5% in water at 25°C | [5] | |
| 2.50 - 3.50 | 2% in water at 25°C | [5] |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Stock Solution
This protocol is suitable for experiments where an organic solvent-free solution is required.
Materials:
-
This compound solid (≥98% purity)[1]
-
Phosphate-buffered saline (PBS), pH 7.2, or sterile, purified water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Sterile 0.22 µm filter and syringe (optional, for sterilization)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance in a sterile environment.
-
Dissolution: Transfer the weighed solid into a sterile conical tube or vial. Add the required volume of PBS (pH 7.2) or water to achieve the desired concentration (e.g., up to 3 mg/mL in PBS).[1]
-
Mixing: Cap the tube/vial securely and vortex or stir using a magnetic stirrer until the solid is completely dissolved. The 5% solution in water should be clear and colorless.[5]
-
Sterilization (Optional): If required for sterile applications, filter the solution through a sterile 0.22 µm syringe filter into a sterile container.
-
Storage and Use: It is recommended to prepare fresh aqueous solutions and use them on the same day.[1] If short-term storage is necessary, protect the solution from light.
Protocol 2: Preparation of Organic this compound Stock Solution
This protocol is suitable for preparing a more concentrated stock solution that can be further diluted in aqueous buffers for experiments.
Materials:
-
This compound solid (≥98% purity)[1]
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile conical tubes or vials with inert gas (e.g., nitrogen or argon)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: In a controlled environment, accurately weigh the desired amount of this compound solid.
-
Dissolution: Transfer the solid to a sterile conical tube or vial. Add the appropriate volume of DMSO or DMF to reach the desired concentration (e.g., 1 mg/mL).[1] For higher concentrations in DMSO, gentle warming to 37°C and sonication can be employed to aid dissolution.[2]
-
Inert Gas Purge: Purge the headspace of the tube/vial with an inert gas like nitrogen to minimize oxidation.[1]
-
Mixing: Securely cap the tube/vial and vortex until the solid is completely dissolved.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile vials.[2][7] Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[2][7] When storing at -20°C or -80°C, it is recommended to do so under nitrogen.[7]
-
Dilution for Use: Prior to biological experiments, the organic stock solution should be further diluted in aqueous buffers or isotonic saline.[1] Ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[1]
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing aqueous and organic stock solutions of this compound.
Factors Affecting this compound Solution Stability
Caption: Key factors that positively and negatively impact the stability of this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Mechanism | Concentration [selleckchem.com]
- 4. Pyridoxine HCl | Vitamin chemical | Mechanism | Concentration [selleckchem.com]
- 5. himedialabs.com [himedialabs.com]
- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of Pyridoxal Hydrochloride in Neuroscience and Neuroprotective Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal hydrochloride, a vitamer of vitamin B6, and its biologically active form, pyridoxal 5'-phosphate (PLP), are crucial for a vast array of metabolic processes within the central and peripheral nervous systems. Emerging research has highlighted their significant neuroprotective potential, positioning them as promising therapeutic agents for a range of neurological and neurodegenerative disorders. These compounds exert their effects through multiple mechanisms, including coenzyme activity in neurotransmitter synthesis, antioxidant properties, inhibition of advanced glycation end products (AGEs), and modulation of homocysteine levels. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research and neuroprotective studies.
Key Mechanisms of Neuroprotection
This compound and its derivatives contribute to neuronal health and resilience through several key pathways:
-
Cofactor for Neurotransmitter Synthesis: PLP is an essential cofactor for glutamate decarboxylase, the enzyme responsible for converting glutamate into the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] An imbalance in the glutamate/GABA ratio is implicated in excitotoxicity, a common pathological mechanism in many neurodegenerative diseases.
-
Antioxidant Activity: Pyridoxal and its related compounds have demonstrated direct antioxidant properties by scavenging reactive oxygen species (ROS).[2] They can also indirectly bolster the cellular antioxidant defense by inducing the synthesis of glutathione (GSH), a major intracellular antioxidant.[3]
-
Inhibition of Advanced Glycation End Products (AGEs): AGEs are harmful compounds formed through the non-enzymatic reaction of sugars with proteins and lipids. They contribute to neuronal damage and are implicated in diabetic neuropathy and other neurodegenerative conditions. Pyridoxamine, another form of vitamin B6, is a potent inhibitor of AGE formation.[4][5]
-
Reduction of Homocysteine Levels: Elevated levels of homocysteine are a recognized risk factor for cerebrovascular disease and neurodegenerative disorders.[6] PLP is a critical cofactor in the enzymatic pathway that converts homocysteine to cysteine, thereby helping to maintain low, non-toxic levels.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of this compound and its related forms.
Table 1: In Vivo Neuroprotective Effects of Pyridoxal and its Derivatives
| Model Organism | Disease Model | Compound | Dosage | Treatment Duration | Key Findings | Reference |
| Monkey | Whole Brain Ischemia | This compound | 15 mg/kg/day (intravenous) | 10 days before and after ischemia | ~54% of CA1 neurons saved from ischemic death compared to ~3.9% in non-treated animals. | [7][8] |
| Monkey | Whole Brain Ischemia | Pyridoxal 5'-phosphate | 15 mg/kg/day (intravenous) | 10 days before and after ischemia | ~17% of CA1 neurons saved from ischemic death. | [7][8] |
| Gerbil | Transient Ischemia | Pyridoxal 5'-phosphate | 4 µg/5 µl (intracerebroventricular) | 30 min before ischemia | Protected about 80% of CA1 pyramidal cells 4 days after ischemia. | [9] |
| Rat | Partial Sciatic Nerve Ligation (PSNL) | Pyridoxine hydrochloride | 100 mg/kg (oral) | Daily for 30 days | Steady improvement in thermal hyperalgesia and motor function. | [10][11] |
| Rat | Sciatic Nerve Crush Injury (SNCI) | Pyridoxine hydrochloride | 100 mg/kg (oral) | Daily for 30 days | Steady improvement in thermal hyperalgesia and motor function. | [10][11] |
| Dog | Pyridoxine-induced neuropathy | Pyridoxine | 150 mg/kg (subcutaneous) | 7 days | Induced reversible sensory neuropathy. | [12] |
Table 2: In Vitro Neuroprotective Effects of Pyridoxal and its Derivatives
| Cell Type | Insult | Compound | Concentration | Treatment Duration | Key Findings | Reference |
| Primary mouse neuronal cultures | Amino-D-proline (ADP) to reduce PLP | - | - | Chronic treatment | Induced transient neuronal hyperexcitability. | [13] |
| Skin fibroblasts | Oxidative stress | This compound | Not specified | Not specified | Suppressed oxidative stress-induced stress granule formation and reduced ROS accumulation. | [14] |
| Hippocampal cells | Domoic acid | Pyridoxal phosphate | Not specified | Not specified | Significantly decreased domoic acid-induced increases in glutamate and calcium influx. | [15] |
Experimental Protocols
In Vitro Model of Oxidative Stress-Induced Neurotoxicity
This protocol describes a general method for inducing oxidative stress in a neuronal cell line (e.g., SH-SY5Y) and assessing the neuroprotective effects of this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound solution (sterile, various concentrations)
-
Hydrogen peroxide (H₂O₂) solution (sterile, for inducing oxidative stress)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM). Incubate for 24 hours.
-
Induction of Oxidative Stress: Remove the pre-treatment medium and add fresh medium containing a predetermined neurotoxic concentration of H₂O₂ (e.g., 100 µM). Incubate for 24 hours. A control group without H₂O₂ should be included.
-
Cell Viability Assay (MTT):
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated with H₂O₂).
In Vivo Model of Peripheral Neuropathy
This protocol outlines a method for inducing peripheral neuropathy in rats and evaluating the therapeutic effects of this compound. This is based on models of sciatic nerve injury.[10][11]
Animals:
-
Male Wistar rats (200-250 g)
Procedure:
-
Induction of Neuropathy (Partial Sciatic Nerve Ligation - PSNL):
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully ligate approximately one-third to one-half of the diameter of the sciatic nerve with a suture.
-
Close the incision with sutures.
-
-
Treatment:
-
Prepare a solution of pyridoxine hydrochloride in distilled water.
-
Administer pyridoxine hydrochloride (100 mg/kg) orally once daily, starting from the day after surgery and continuing for the duration of the experiment (e.g., 21-30 days).
-
-
Behavioral Assessment (Thermal Hyperalgesia):
-
Use a hot plate apparatus set to a constant temperature (e.g., 55°C).
-
Place the rat on the hot plate and measure the latency to a nociceptive response (e.g., licking or jumping).
-
Perform this test at baseline (before surgery) and at regular intervals after surgery.
-
-
Data Analysis: Compare the paw withdrawal latency between the treated and untreated groups.
Signaling Pathways and Experimental Workflows
GABA Synthesis Pathway
The synthesis of the inhibitory neurotransmitter GABA from the excitatory neurotransmitter glutamate is a critical process for maintaining neuronal balance. This reaction is catalyzed by glutamate decarboxylase (GAD), which requires pyridoxal 5'-phosphate (PLP) as an essential cofactor.
Caption: Role of PLP in GABA Synthesis.
Inhibition of Advanced Glycation End Products (AGEs)
Pyridoxamine, a form of vitamin B6, can inhibit the formation of AGEs by trapping reactive carbonyl intermediates that are formed during the glycation process. This prevents the cross-linking of proteins and the subsequent cellular damage.
Caption: Inhibition of AGE Formation by Pyridoxamine.
Experimental Workflow for In Vitro Neuroprotection Assay
A typical workflow for assessing the neuroprotective effects of this compound in a cell-based assay involves several key steps, from cell culture to data analysis.
Caption: In Vitro Neuroprotection Assay Workflow.
References
- 1. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 3. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients [mdpi.com]
- 4. plantsjournal.com [plantsjournal.com]
- 5. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective abilities of pyridoxine in experimental oxidative stress settings in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 9. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. forschung3r.ch [forschung3r.ch]
Application Notes & Protocols: Pyridoxal Hydrochloride as a Calibrant in Liquid Chromatography for Food Analysis
Introduction
Pyridoxal, a vitamer of Vitamin B6, is a crucial micronutrient found in a variety of food products. Accurate quantification of pyridoxal is essential for nutritional labeling, quality control, and research in food science and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of Vitamin B6 vitamers due to its sensitivity, specificity, and accuracy. Pyridoxal hydrochloride is a stable salt form of pyridoxal, making it an ideal calibrant for chromatographic applications.[1] This document provides detailed application notes and protocols for the use of this compound as a calibrant in the liquid chromatographic analysis of food samples.
Principle
The method involves the separation and quantification of pyridoxal from a food matrix using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.[2][3] A calibration curve is constructed by running a series of this compound standards of known concentrations. The concentration of pyridoxal in the food sample is then determined by comparing its peak area or height to the calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)[4]
-
Methanol (HPLC grade)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)[5]
-
Potassium dihydrogen phosphate[5]
-
Orthophosphoric acid[6]
-
Perchloric acid[6]
-
Solid-phase extraction (SPE) cartridges (C18)
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Fluorescence Detector
-
Chromatographic Conditions
Two example sets of chromatographic conditions are provided below, one with UV detection and another with fluorescence detection for enhanced sensitivity.
Method 1: UV Detection [2][5][7]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Isocratic: 70:30 (v/v) mixture of 0.015 M potassium dihydrogen phosphate (pH adjusted to 3.0 ± 0.2 with phosphoric acid) and methanol.[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 254 nm or 290 nm[2][5] |
| Injection Volume | 20-30 µL[5] |
| Run Time | Approximately 10 minutes |
Method 2: Fluorescence Detection (for higher sensitivity) [3][8]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution may be required for complex matrices. A common mobile phase consists of two eluents: A) 10 mM ammonium formate with 0.1% formic acid in water, and B) Acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | Fluorescence Detector |
| Excitation Wavelength | 290 nm |
| Emission Wavelength | 395 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15-20 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the mobile phase diluent (e.g., the aqueous component of the mobile phase or a water/methanol mixture).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase diluent to obtain concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL.[5][7] For more sensitive fluorescence detection, lower concentrations may be appropriate.
Sample Preparation from Food Matrix
The following is a general protocol for solid food samples. The exact procedure may need to be optimized based on the specific food matrix.
-
Homogenization: Homogenize a representative portion of the food sample.
-
Extraction:
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., 0.1 M HCl or 6% perchloric acid).[6]
-
Vortex or sonicate for 15-30 minutes to ensure complete extraction.
-
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter.
-
Solid-Phase Extraction (SPE) Cleanup (if necessary): For complex matrices, a cleanup step using a C18 SPE cartridge may be required to remove interfering substances.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the pyridoxal with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Injection: Inject the prepared sample into the HPLC system.
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of HPLC methods for Vitamin B6 analysis.
Table 1: Calibration Curve and Linearity Data
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Pyridoxine Hydrochloride | 10 - 50 | 0.9996[5][7] |
| Pyridoxine Hydrochloride | 0.25 - 1 (mg/mL) | 0.9994[9] |
| Vitamin B6 Vitamers | Not specified | > 0.9998[3][8] |
Table 2: Method Validation Parameters
| Parameter | Pyridoxine Hydrochloride | Vitamin B6 Vitamers |
| Limit of Detection (LOD) | - | 0.040 - 0.070 µ g/100g [3] |
| Limit of Quantification (LOQ) | - | 0.103 - 0.187 µ g/100g [3] |
| Accuracy (Recovery %) | 98.8 - 100.86%[5][7] | 100.0 - 103.4%[3][8] |
| Precision (RSD %) | < 2%[5][7] | < 3.0% (repeatability), < 6.7% (reproducibility)[3][8] |
Visualization
The following diagrams illustrate the experimental workflow for the analysis of pyridoxal in food samples using this compound as a calibrant.
References
- 1. ijsdr.org [ijsdr.org]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. ijmrhs.com [ijmrhs.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Versatility of Pyridoxal Hydrochloride in the Synthesis of Bioactive Schiff Bases: Applications and Protocols for Researchers
Abstract
Pyridoxal hydrochloride, a stable salt of pyridoxal, which is a form of vitamin B6, serves as a crucial precursor in the synthesis of a wide array of Schiff bases. The inherent biological significance of the pyridoxal moiety, combined with the versatility of the imine linkage, has propelled research into pyridoxal-derived Schiff bases and their metal complexes. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. Furthermore, their unique photophysical characteristics have led to their application as chemosensors for metal ion detection. This document provides detailed application notes and experimental protocols for the synthesis and characterization of pyridoxal-derived Schiff bases, targeting researchers, scientists, and professionals in drug development.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone. This compound, with its reactive aldehyde group, readily undergoes this reaction with various primary amines to yield stable Schiff bases. The resulting compounds often possess enhanced biological activity compared to the parent molecules, a phenomenon attributed to the pharmacophoric properties of the pyridoxal ring and the diverse functionalities that can be introduced via the amine component. This versatility makes them attractive candidates for the development of novel therapeutic agents and analytical tools.[1][2][3][4]
Applications in Research and Drug Development
Pyridoxal-derived Schiff bases and their metal complexes have demonstrated significant potential in several key research areas:
-
Antimicrobial and Antifungal Agents: A primary application lies in the development of new antimicrobial and antifungal drugs. The Schiff bases often exhibit potent activity against a range of bacterial and fungal strains, including antibiotic-resistant ones.[1][3][5]
-
Anticancer Therapeutics: Many pyridoxal Schiff base complexes, particularly those involving copper(II), have shown promising anticancer activity against various cancer cell lines.[4][5]
-
Enzyme Inhibition: These compounds can act as inhibitors of various enzymes, a property that is being explored for therapeutic interventions.[4]
-
Chemosensors: The ability of pyridoxal Schiff bases to form specific complexes with metal ions, often accompanied by a colorimetric or fluorometric response, makes them valuable as chemosensors for the detection of ions like Zn(II).[6]
-
Catalysis: Schiff base metal complexes are also utilized as catalysts in various organic reactions.[2]
Experimental Protocols
This section provides detailed protocols for the synthesis of pyridoxal-derived Schiff bases, based on established literature.
Protocol 1: General Synthesis of a Pyridoxal-Amine Schiff Base
This protocol describes a general method for the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 2-aminobenzothiazole, tris(hydroxymethyl)aminomethane)[1][6]
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Thin Layer Chromatography (TLC) plate
-
Filtration apparatus
Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve one molar equivalent of this compound in ethanol or methanol.
-
In a separate beaker, dissolve one molar equivalent of the primary amine in the same solvent.
-
-
Neutralization (if using an organic solvent):
-
If using an organic solvent like methanol, add triethylamine to the this compound solution to neutralize the hydrochloride and free the aldehyde group. The solution will typically turn yellow.[6]
-
-
Reaction Mixture:
-
Add the amine solution to the pyridoxal solution dropwise while stirring.
-
-
pH Adjustment and Reflux:
-
Monitoring the Reaction:
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate (the Schiff base) can be collected by filtration.
-
Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.[3]
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product at room temperature.
-
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of pyridoxal-derived Schiff bases.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of pyridoxal-derived Schiff bases.
Table 1: Synthesis and Physicochemical Properties of a Pyridoxal-2-aminobenzothiazole Schiff Base
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃N₃O₂S | [3] |
| Molecular Weight | 299.37 g/mol | [3] |
| Yield | 74% | [3] |
| Color | Yellowish brown | [3] |
| Melting Point (°C) | 112-115 | [3] |
Table 2: Key Spectroscopic Data for a Pyridoxal-2-aminobenzothiazole Schiff Base
| Spectroscopic Technique | Key Peaks/Shifts (ppm or cm⁻¹) | Interpretation | Reference |
| FT-IR (cm⁻¹) | ~1615 | C=N (azomethine) stretch | [1] |
| ¹H-NMR (ppm) | ~8.44 (singlet) | Proton of the -N=CH- group | [3] |
| ~7.32-7.51 (multiplet) | Aromatic protons | [3] | |
| ~4.96, 4.88 (multiplet) | Protons of the -CH₂OH group | [3] | |
| ~2.34 (singlet) | Protons of the -CH₃ group on the pyridoxal ring | [6] | |
| ¹³C-NMR (ppm) | ~162.48 | Carbon of the -N=CH- (azomethine) group | [6] |
Table 3: Antimicrobial Activity of a Pyridoxal-2-aminobenzothiazole Schiff Base and its Metal Complexes (Inhibition Zone in mm)
| Compound | Staphylococcus aureus (G+) | Bacillus subtilis (G+) | Klebsiella pneumoniae (G-) | Pseudomonas aeruginosa (G-) | Candida albicans (Fungus) | Reference |
| Pyridoxal-2-aminobenzothiazole (Ligand) | 15 | 14 | 13 | 12 | 11 | [1] |
| [Cu(L)₂] complex | 22 | 20 | 19 | 18 | 17 | [1] |
| [Ni(L)₂] complex | 20 | 18 | 17 | 16 | 15 | [1] |
| Ceftriaxone (Standard Antibiotic) | 28 | 26 | 25 | 24 | - | [1] |
| Fluconazole (Standard Antifungal) | - | - | - | - | 23 | [1] |
Mechanism of Action and Signaling Pathways
The biological activity of pyridoxal-derived Schiff bases is often attributed to their ability to chelate metal ions, which are essential for the survival of microorganisms and the proliferation of cancer cells. The formation of metal complexes can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes. Once inside the cell, these complexes can interfere with various cellular processes.
Visualization of a General Mechanism:
Caption: General mechanism of action for pyridoxal Schiff base metal complexes.
While specific signaling pathway disruptions are still under investigation for many of these compounds, their ability to bind to DNA and inhibit key enzymes suggests interference with fundamental cellular processes like replication, transcription, and metabolism.[5]
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a diverse range of Schiff bases with significant biological activities. The straightforward synthetic protocols and the potential for fine-tuning the properties of the final compounds by varying the amine component make this an attractive area of research for the development of new therapeutic agents and analytical tools. The data and protocols presented herein provide a solid foundation for researchers to explore the potential of pyridoxal-derived Schiff bases in their own investigations.
References
- 1. chemmethod.com [chemmethod.com]
- 2. recent-reports-on-pyridoxal-derived-schiff-base-complexes - Ask this paper | Bohrium [bohrium.com]
- 3. chemmethod.com [chemmethod.com]
- 4. oiccpress.com [oiccpress.com]
- 5. Synthesis, spectroscopic and biological activity evaluation of Ni(II), Cu(II) and Zn(II) complexes of schiff base derived from pyridoxal and 4-fluorobenzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly selective pyridoxal-based chemosensor for the detection of Zn(ii) and application in live-cell imaging; X-ray crystallography of pyridoxal-TRIS Schiff-base Zn(ii) and Cu(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing the stability of Pyridoxal hydrochloride in aqueous solutions
Welcome to the technical support center for Pyridoxal hydrochloride (PL HCl). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is influenced by several factors, including:
-
Light: Exposure to regular laboratory light is highly destructive to this compound.[1][2]
-
pH: Stability is pH-dependent. The compound is more stable in acidic solutions and degrades more rapidly at neutral or higher pH.[1][2][3]
-
Temperature: Elevated temperatures can accelerate degradation.[4][5] While the solid form is stable, solutions are more susceptible to thermal degradation.[6][7]
-
Presence of Other Reagents: As an aldehyde, Pyridoxal is reactive with primary amines, such as the ε-amino group of lysine in amino acids, to form Schiff bases.[8][9] It is also incompatible with strong oxidizing agents and strong alkalis.[7][10]
-
Exposure Time: The longer the solution is stored, the greater the extent of degradation, especially under adverse conditions.[1]
Q2: What are the optimal storage conditions for aqueous solutions of this compound?
For maximum stability, aqueous solutions of this compound should be prepared fresh before use. It is not recommended to store aqueous solutions for more than one day.[11] If short-term storage is unavoidable, the following conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for up to one month or -80°C for up to six months.[12] | Low temperatures slow down the rate of chemical degradation. |
| Light Protection | Always store solutions in low actinic (amber) glassware or containers wrapped in foil.[1][2] | Prevents photodegradation, a primary pathway of instability.[1] |
| Atmosphere | Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and store the solution under an inert atmosphere.[11][12] | Minimizes oxidation. |
| pH | Maintain an acidic pH, ideally around 3.0 to 4.5.[1][13][14] | The compound exhibits greater stability at lower pH values.[1] |
Q3: How long can I store an aqueous stock solution of this compound?
It is strongly advised to prepare aqueous solutions fresh for each experiment. The stability of this compound in aqueous buffers like PBS (pH 7.2) is limited, and storage for more than 24 hours is not recommended.[11] For longer-term storage, aliquots of stock solutions in an appropriate solvent can be stored at -20°C for one month or -80°C for up to six months, preferably under a nitrogen atmosphere.[12]
Q4: What are the visible signs of degradation in my this compound solution?
Degradation may not always be visible, but you should discard the solution if you observe:
-
Color Change: A change from a colorless or pale yellow solution to a more intense yellow or brown color.
-
Precipitation: The formation of solid material in the solution.
-
Inconsistent Results: The most reliable indicator is a lack of reproducibility in experimental results.
Troubleshooting Guide
Problem: My this compound solution has turned yellow.
-
Cause: This is a common sign of degradation, likely due to exposure to light, elevated pH, or oxidation.
-
Solution: Discard the solution immediately. Prepare a fresh solution using deoxygenated solvent (purged with inert gas) and store it protected from light in a tightly sealed container at the recommended temperature.
Problem: I am observing unexpected or shifting peaks in my HPLC analysis.
-
Cause: The appearance of new peaks or a decrease in the area of the main Pyridoxal peak indicates the formation of degradation products.[15] The reactive aldehyde group can interact with other components in your sample or degrade over time.[9]
-
Solution:
-
Always use freshly prepared solutions for analysis.
-
Review the composition of your mobile phase and sample matrix for incompatible substances (e.g., primary amines).
-
Confirm the stability of your solution under the analytical run conditions.
-
Problem: My experimental results are inconsistent and not reproducible.
-
Cause: If you are using a stored solution, its concentration may have decreased due to degradation. The stability of this compound in solution, especially at neutral or alkaline pH and when exposed to light, is poor.[1][2]
-
Solution: This issue highlights the critical importance of preparing this compound solutions immediately before use. Implement a strict protocol to use only freshly made solutions for all experiments to ensure consistency and accuracy.
Data Summary
Table 1: Effect of Light, pH, and Exposure Time on Pyridoxal Retention in Aqueous Solutions
This table summarizes the percentage of Pyridoxal remaining after exposure to various light conditions at different pH levels and time points.
| Light Condition | pH | Exposure Time (hours) | Pyridoxal Retention (%) |
| Regular Laboratory Light | 6.0 | 15 | 55%[1] |
| Regular Laboratory Light | 4.5 | 8 | 97%[1] |
| Total Darkness | 4.5 - 6.0 | 8 & 15 | ~100% |
| Low Actinic Glassware | 4.5 - 6.0 | 8 & 15 | 94 - 106%[1] |
| Yellow/Golden Fluorescent Light | 4.5 - 6.0 | 8 & 15 | 94 - 106%[1][2] |
Data adapted from Ang, C. Y. (1979). Stability of three forms of vitamin B6 to laboratory light conditions.[1][2]
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for assessing the stability of this compound in aqueous solutions.
-
Instrumentation:
-
Reagents:
-
This compound reference standard.
-
HPLC-grade methanol.
-
Potassium dihydrogen phosphate, analytical grade.
-
HPLC-grade water.
-
Glacial acetic acid or phosphoric acid to adjust pH.
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution (e.g., 2-14 µg/mL).[16]
-
Sample Preparation (Stability Test):
-
Prepare an aqueous solution of this compound at the desired concentration in the buffer or matrix to be tested.
-
Divide the solution into multiple aliquots. Store them under the conditions you wish to evaluate (e.g., different temperatures, light exposures).
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each storage condition.
-
Dilute the aliquot with the mobile phase to fall within the calibration curve range.
-
Inject the standards and samples onto the HPLC system.
-
-
Data Interpretation:
-
Calculate the concentration of this compound in each sample using the calibration curve.
-
Determine the percentage remaining at each time point relative to the initial (time 0) concentration.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
-
Visualizations
References
- 1. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of three forms of vitamin B6 to laboratory light conditions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Letter: The heat stability of synthetic and natural pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. US2809970A - Stable thiamine and pyridoxine hydrochloride solutions - Google Patents [patents.google.com]
- 14. jchps.com [jchps.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyyridoxal Hydrochloride for Cell Proliferation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Pyridoxal Hydrochloride in cell proliferation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
This compound is one of the forms of vitamin B6. In cell culture, it is converted to its biologically active form, Pyridoxal 5'-phosphate (PLP), which acts as an essential coenzyme for a multitude of metabolic enzymes.[1] Its effect on cell proliferation is complex and concentration-dependent. At physiological concentrations, it is essential for normal cell growth and metabolism. However, at pharmacological (higher) concentrations, it has been shown to inhibit the proliferation of various cell types, particularly cancer cells.[2][3]
Q2: What is the mechanism of action by which this compound inhibits cell proliferation?
The inhibitory effect of high concentrations of this compound is primarily mediated by its active form, PLP. PLP can influence cell proliferation through several mechanisms:
-
Enzyme Inhibition: PLP can inhibit key enzymes involved in DNA synthesis and repair, such as DNA polymerases and topoisomerases, thereby halting the cell cycle.
-
Signaling Pathway Modulation: PLP has been shown to affect signaling pathways that regulate cell growth and apoptosis. For instance, in some cancer cell lines, it can induce cell cycle arrest and apoptosis through the p53 pathway.
-
Metabolic Interference: As a crucial coenzyme in amino acid metabolism, high levels of PLP can disrupt the delicate balance of metabolic pathways essential for rapid cell proliferation.[1] This includes the transsulfuration pathway, which is vital for producing cysteine, a precursor for the antioxidant glutathione.[4][5][6]
Q3: What is a typical effective concentration range for this compound in cell proliferation studies?
The optimal concentration of this compound varies significantly depending on the cell type. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. The table below summarizes effective concentrations from various studies.
Data Summary: Effective Concentrations of this compound in Cell Proliferation Studies
| Cell Line | Cell Type | Effect | Effective Concentration (µM) | Reference |
| B16F10 | Murine Melanoma | Significant growth suppression | 50 - 500 | [2] |
| M21-HPB | Human Malignant Melanoma | Significant reduction in proliferation | 250 - 500 | [3] |
| MCF-7 | Human Breast Cancer | Growth inhibition | 500 | |
| HUVEC | Human Umbilical Vein Endothelial Cells | Marked suppression of proliferation | 250 | |
| Human Skin Fibroblasts | Normal Human Cells | Suppression of oxidative stress-induced damage | Not specified for proliferation | [7] |
Troubleshooting Guide
Q1: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results when using this compound can stem from several factors:
-
Stock Solution Stability: Pyridoxal is known to be less stable than other forms of vitamin B6, like pyridoxine, in cell culture media.[8] It is sensitive to light and can degrade over time. Prepare fresh stock solutions and protect them from light.
-
Interaction with Media Components: Pyridoxal can react with amino acids in the culture medium to form Schiff bases.[1][8] This reaction is influenced by factors like temperature and the presence of metal ions, which can lead to variability.
-
Media Formulation Differences: Different basal media formulations contain varying amounts of B vitamins.[9] Ensure you are using the same media formulation across all experiments to maintain consistency.
Q2: My cells are not responding to this compound treatment as expected based on the literature.
Several factors could contribute to a lack of response:
-
Cell Line Specificity: The response to this compound is highly cell-line specific. The metabolic pathways and signaling networks can differ significantly between cell types. It is essential to perform a thorough dose-response analysis for your particular cell line.
-
Incorrect Form of Vitamin B6: Ensure you are using this compound and not pyridoxine hydrochloride. Pyridoxal is generally more potent in inhibiting cell proliferation.[2]
-
Sub-optimal Cell Health: The metabolic state of your cells can influence their response. Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.
Q3: I am observing cytotoxicity at lower concentrations than expected.
-
Photosensitization: Pyridoxine, a related compound, has been shown to cause cytotoxicity in cultured fibroblasts when exposed to near-ultraviolet (UVA) light.[10] While this has not been explicitly demonstrated for pyridoxal, it is good practice to minimize light exposure to your cell cultures after adding the compound.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve your this compound, ensure that the final concentration of the solvent in your culture medium is not toxic to your cells. Always include a solvent control in your experiments.
Experimental Protocols
Detailed Protocol for MTT Cell Proliferation Assay
This protocol outlines the steps for assessing the effect of this compound on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]
Materials:
-
This compound powder
-
Sterile PBS (Phosphate Buffered Saline) or DMSO (Dimethyl Sulfoxide) for stock solution
-
Complete cell culture medium appropriate for your cell line
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution (e.g., 100 mM) by dissolving this compound powder in sterile PBS or DMSO.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from your stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (medium only) as a negative control and wells with solvent only (if applicable) as a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell proliferation using the MTT assay with this compound treatment.
Transsulfuration Signaling Pathway
Caption: The role of Pyridoxal 5'-phosphate (PLP) as a coenzyme in the transsulfuration pathway.
References
- 1. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 2. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pyridoxine and pyridoxal on the in vitro growth of human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin B6, Pyridoxal and Pyridoxine in Cell Culture [sigmaaldrich.com]
- 9. Cell Culture Media Analysis Of Vitamins: Be Informed To Address The Metabolic Needs Of Your Cells [bioprocessonline.com]
- 10. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
Technical Support Center: Troubleshooting Interference of Pyridoxal Hydrochloride in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Pyridoxal hydrochloride in various biochemical assays. The information is presented in a clear question-and-answer format to help you identify and resolve issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
This compound is one of the forms of Vitamin B6. Its active form in the body is Pyridoxal 5'-phosphate (PLP), an essential cofactor in numerous enzymatic reactions, including the synthesis of amino acids and neurotransmitters.[1] Several of its physicochemical properties can lead to interference in common biochemical assays:
-
Intrinsic Fluorescence: Pyridoxal and its derivatives are naturally fluorescent molecules.[2] This can lead to high background signals or quenching in fluorescence-based assays.
-
UV Absorbance: this compound exhibits significant absorbance in the UV range, with maxima around 290 nm and 325 nm. This can interfere with assays that rely on UV spectrophotometry for quantification.
-
Reactive Aldehyde Group: The aldehyde group of pyridoxal can react with primary amines, such as the amino groups in amino acids and proteins, to form Schiff bases. This can potentially alter the structure and function of proteins in your assay.
-
Redox Activity: As a vitamin, it can possess antioxidant properties and may act as a reducing agent, potentially interfering with assays that are based on redox reactions, such as cell viability assays using tetrazolium salts (e.g., MTT, XTT).
Q2: In which types of assays is interference from this compound most likely to occur?
Interference is most likely in assays that utilize detection methods overlapping with the properties of this compound. These include:
-
Fluorescence-Based Assays: Due to its intrinsic fluorescence, this compound can cause artificially high readings or quenching of the fluorescent signal.
-
UV Spectrophotometry-Based Assays: Its absorbance in the UV range can interfere with the quantification of molecules like proteins and nucleic acids.
-
Protein Quantification Assays: While direct interference with Bradford reagent is less likely, its reaction with primary amines could potentially affect assays like the Bicinchoninic Acid (BCA) assay, which is sensitive to reducing agents.
-
Cell Viability Assays (e.g., MTT, XTT): Its potential reducing activity can lead to the non-enzymatic reduction of tetrazolium salts, resulting in an overestimation of cell viability.
-
Enzyme Activity Assays: Interference can occur through several mechanisms, including direct inhibition or activation of the enzyme, or by interfering with the detection of the product or cofactor (e.g., NADH).
Troubleshooting Guides
Issue 1: High Background or Quenching in a Fluorescence-Based Assay
Symptoms:
-
Blank wells containing this compound show a high fluorescence signal.
-
The addition of this compound to the assay leads to a decrease in the expected fluorescence signal (quenching).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Experimental Protocols:
-
Protocol 1: Measuring Intrinsic Fluorescence
-
Prepare a solution of this compound in the assay buffer at the same concentration used in your experiment.
-
Dispense this solution into a well of your assay plate.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
A high signal compared to the buffer-only control indicates intrinsic fluorescence.
-
-
Protocol 2: Spectral Scan
-
Using a spectrophotometer with fluorescence capabilities, perform an excitation and emission scan of a this compound solution in your assay buffer.
-
Compare the resulting spectra with the excitation and emission spectra of your assay's fluorophore to identify any overlap.
-
-
Protocol 3: Quenching Control
-
Prepare a standard curve of your assay's fluorophore in the assay buffer.
-
Prepare a second standard curve of the fluorophore in the presence of the experimental concentration of this compound.
-
A decrease in the fluorescence signal in the presence of this compound indicates quenching.
-
Issue 2: Inaccurate Results in a UV-Based Assay
Symptoms:
-
The absorbance of blank samples containing this compound is high.
-
The presence of this compound leads to an overestimation of the concentration of the analyte.
Troubleshooting Steps:
-
Measure the Absorbance Spectrum: Perform a UV-Vis spectral scan (200-400 nm) of this compound in your assay buffer to identify its absorbance maxima.[3]
-
Wavelength Selection: If possible, select a wavelength for your assay that does not overlap with the absorbance peaks of this compound.
-
Background Subtraction: If wavelength selection is not possible, run a parallel blank for every sample that includes this compound but not the analyte of interest. Subtract the absorbance of this blank from your sample's absorbance.
-
Sample Dilution: Dilute your sample to reduce the concentration of this compound to a level where its absorbance is negligible, while ensuring your analyte is still within the detectable range of the assay.
Issue 3: Suspected Interference in Protein Quantification Assays (BCA and Bradford)
Symptoms:
-
Inconsistent or unexpectedly high protein concentration readings.
Troubleshooting Logic:
Caption: Troubleshooting logic for protein assay interference.
Experimental Protocols:
-
Protocol 4: Testing for Interference in BCA Assay
-
Prepare a solution of this compound in the assay buffer at the experimental concentration.
-
Add the BCA working reagent to this solution (without any protein).
-
Incubate according to the BCA protocol and measure the absorbance at 562 nm.
-
An increase in absorbance compared to a buffer-only control suggests that this compound is reducing the Cu2+ ions, thus interfering with the assay.
-
-
Protocol 5: Protein Precipitation
-
To your protein sample containing this compound, add trichloroacetic acid (TCA) to a final concentration of 10-20% to precipitate the protein.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet the protein.
-
Carefully remove the supernatant containing the this compound.
-
Wash the protein pellet with cold acetone.
-
Resuspend the protein pellet in a buffer compatible with your protein assay.
-
Issue 4: False Positives in Cell Viability Assays (MTT/XTT)
Symptoms:
-
Higher than expected cell viability, especially at high concentrations of this compound.
-
A color change is observed in cell-free wells containing this compound and the tetrazolium salt.
Troubleshooting Steps:
-
Cell-Free Control: In a cell-free plate, add your assay medium, this compound at various concentrations, and the MTT or XTT reagent. Incubate for the same duration as your cell-based experiment. A color change indicates direct reduction of the tetrazolium salt by this compound.
-
Use an Orthogonal Assay: If interference is confirmed, switch to a non-tetrazolium-based viability assay. A good alternative is a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®), as this is less susceptible to interference from colored or fluorescent compounds.
-
Microscopic Examination: Always visually inspect your cells under a microscope to confirm the viability results. Look for changes in cell morphology, adherence, and density.
Quantitative Data Summary
The following tables summarize the spectral properties of this compound which are key to understanding its potential for interference.
Table 1: UV-Visible Absorbance Maxima of this compound
| Solvent/Condition | λmax 1 (nm) | λmax 2 (nm) | Reference |
| Aqueous Solution | ~290 | ~325 | [3] |
| Methanolic NaOH | 309.5 | - | [4] |
| Complex with FeCl3 | 445 | - | [3] |
Table 2: Fluorescence Properties of Pyridoxal and Related Compounds
| Compound | Excitation λmax (nm) | Emission λmax (nm) | pH | Reference |
| Pyridoxal | 310-326 | 395-400 | 7.0 | [2] |
| Pyridoxamine | ~330 | ~400 | 9.3 | [5] |
| Pyridoxic Acid | ~315 | ~425 | 9.3 | [5] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform appropriate controls in your experiments to confirm any suspected interference.
References
- 1. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. [Vitamin B6 fluorescence in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric methods for the simultaneous analysis of meclezine hydrochloride and pyridoxine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Managing side reactions of Pyridoxal hydrochloride with primary amines in buffers
Welcome to the technical support center for managing reactions of Pyridoxal hydrochloride (PLH) and its derivatives like Pyridoxal 5'-phosphate (PLP) with primary amines. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate potential side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and a primary amine?
The primary reaction is the formation of a Schiff base (an imine) between the aldehyde group of pyridoxal and the primary amino group of your target molecule.[1][2][3][4] This reaction is reversible and its rate and equilibrium are influenced by factors such as pH, temperature, and the specific reactants involved.[5][6][7]
Q2: Can my choice of buffer interfere with the reaction?
Yes, the choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), can directly compete with your target amine and react with pyridoxal to form a Schiff base, leading to lower yields of your desired product and complicating analysis.[8][9][10] Phosphate buffers have also been shown to affect reaction rates, sometimes retarding them.[8][9][11][12] It is crucial to select a non-reactive buffer system.
Q3: What are common side reactions I should be aware of?
Besides Schiff base formation with buffer components, this compound can undergo other side reactions, including:
-
Aldol condensation and other self-condensation reactions.
-
Oxidation of the aldehyde group, which can be accelerated by the presence of certain metals or oxidizing agents.[13][14]
-
Photodegradation , as pyridoxal and its derivatives can be sensitive to light, leading to the formation of degradation products like 4-pyridoxic acid 5'-phosphate.[15]
Q4: Why is the pH of the reaction medium so important?
The pH of the reaction medium is a critical parameter that influences several aspects of the reaction:
-
Schiff base formation: The rate of Schiff base formation is pH-dependent. The reaction generally requires the amine to be in its unprotonated, nucleophilic form.
-
Stability of reactants and products: The stability of this compound and the resulting Schiff base can be affected by pH.[7]
-
Catalysis: The phosphate group in PLP can act as an intramolecular acid-base catalyst, and its ionization state is pH-dependent.[2][11]
Q5: How can I monitor the progress of my reaction and identify side products?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the reaction progress.[16][17][18][19][20] By using a suitable column and mobile phase, you can separate the reactants, the desired product, and any potential side products. Mass spectrometry (MS) coupled with HPLC can further aid in the identification of unknown peaks.[16] UV-Vis spectroscopy can also be used to monitor the formation of the Schiff base, which often has a distinct absorbance spectrum.[6][8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no yield of the desired Schiff base product. | Reactive Buffer: The buffer (e.g., Tris) is reacting with the this compound. | Switch to a non-amine-containing buffer such as HEPES, MES, or phosphate buffer.[12] Note that phosphate buffers can sometimes slow down the reaction rate.[8][11] |
| Incorrect pH: The pH of the reaction is not optimal for Schiff base formation. | Perform a pH optimization study. Generally, a pH range of 6-8 is a good starting point. | |
| Degradation of this compound: The this compound has degraded due to improper storage or handling (e.g., exposure to light).[15] | Store this compound protected from light and moisture. Prepare solutions fresh before use. | |
| Sub-optimal Reaction Conditions: Temperature or reaction time may not be sufficient. | Systematically vary the reaction temperature and time to find the optimal conditions. | |
| Presence of unexpected peaks in HPLC/LC-MS analysis. | Buffer Adduct Formation: Peaks may correspond to the Schiff base formed between pyridoxal and a buffer component like Tris.[8][10][21] | Analyze a blank reaction containing only the buffer and this compound to confirm. Switch to a non-reactive buffer. |
| Degradation Products: Peaks could be due to the degradation of pyridoxal or the product.[13][14][15][22] | Protect the reaction from light.[15] Consider degassing the solvent to remove oxygen. Analyze the stability of your starting material and product under the reaction conditions. | |
| Impure Starting Materials: The primary amine or this compound may contain impurities. | Check the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC). | |
| Reaction is very slow. | Inappropriate Buffer: Phosphate buffers have been observed to retard the rate of association of pyridoxal phosphate with enzymes.[8] | If using a phosphate buffer, consider trying a different non-reactive buffer like HEPES or MES. |
| Low Reactant Concentration: The concentration of one or both reactants is too low. | Increase the concentration of the reactants. | |
| Low Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for any degradation. | |
| Difficulty in isolating the product. | Hydrolysis of Schiff Base: The Schiff base may be hydrolyzing back to the starting materials during workup or purification.[6][7] | Adjust the pH of the workup and purification steps to a range where the Schiff base is more stable. Consider using non-aqueous workup conditions if possible. |
| Product is unstable: The purified product degrades over time. | Investigate the stability of the purified product under different storage conditions (temperature, light, atmosphere). Store under an inert atmosphere and protected from light. |
Visual Guides and Workflows
Reaction Pathways
Caption: Schiff Base Formation & Buffer Interference
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Low Product Yield
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
-
Buffer Preparation: Prepare a 0.1 M solution of a non-amine containing buffer (e.g., HEPES, MES, or sodium phosphate) and adjust to the desired pH (e.g., 7.4).
-
Reactant Solutions: Prepare stock solutions of this compound and the primary amine in the chosen buffer. It is recommended to prepare the this compound solution fresh and protect it from light to prevent degradation.[15]
-
Reaction Setup: In a light-protected vessel (e.g., an amber vial), add the primary amine solution to the this compound solution with stirring. The final concentrations should be determined based on the specific reaction, but a 1:1 to 1:1.2 molar ratio of pyridoxal to amine is a common starting point.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period.
-
Monitoring: At various time points, withdraw aliquots of the reaction mixture for analysis by HPLC or UV-Vis spectroscopy to monitor the formation of the product and the consumption of reactants.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column is commonly used for the separation of pyridoxal and its derivatives.[15][18]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like methanol or acetonitrile is typically employed. The exact gradient will need to be optimized for the specific separation.
-
Sample Preparation: Dilute the aliquots from the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Injection and Detection: Inject the prepared sample onto the column and monitor the elution profile at a wavelength where both the reactants and the expected product absorb (e.g., around 290-330 nm for pyridoxal derivatives).[23]
-
Quantification: Use calibration curves of pure standards for the reactants and the product to quantify the components in the reaction mixture.
References
- 1. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFT studies on Schiff base formation of vitamin B6 analogues. Reaction between a pyridoxamine-analogue and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reaction of amines with pyridoxal azomethines. The question of transaldimation and its role in the mechanism of vitamin B6 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and thermodynamic parameters for Schiff base formation of vitamin B6 derivatives with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of buffers on aspartate aminotransferase activity and association of the enzyme with pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the activity of aminotransferases: comparison of two buffer systems with and without supplementary pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. TCH-011 Development of Pyridoxal-5-Phosphate Hard Capsules For Paediatric Use | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 18. ijsdr.org [ijsdr.org]
- 19. ujms.net [ujms.net]
- 20. Measurement of plasma pyridoxal 5'-phosphate by combination of an enzymatic assay with high-performance liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iris.uniroma1.it [iris.uniroma1.it]
- 22. Pyridoxine Degradation Pathway [eawag-bbd.ethz.ch]
- 23. Pyridoxine Hydrochloride | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Specificity in Protein Labeling with Pyridoxal Hydrochloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridoxal hydrochloride and its derivatives for protein labeling. Our goal is to help you improve the specificity of your labeling experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of protein labeling with this compound (the salt of pyridoxal)?
A1: The primary mechanism involves the reaction of the aldehyde group of pyridoxal (or its phosphorylated form, pyridoxal 5'-phosphate - PLP) with primary amino groups on the protein.[1] This reaction typically targets the ε-amino group of lysine residues and the α-amino group of the N-terminus, forming a Schiff base (an imine).[1][2] This initial Schiff base is reversible and can be stabilized by reduction with an agent like sodium borohydride (NaBH₄) to form a stable secondary amine linkage.[3][4]
Q2: What are the main sources of non-specific labeling?
A2: Non-specific labeling can arise from several factors:
-
Reaction with multiple lysine residues: Proteins often have numerous surface-exposed lysine residues, all of which are potential sites for modification.
-
Side reactions: Besides the intended Schiff base formation, pyridoxal derivatives can participate in other reactions, leading to a heterogeneous product mixture.[5]
-
Reaction conditions: Suboptimal pH, temperature, or reagent concentrations can favor side reactions and reduce specificity.
Q3: How can I improve the specificity of N-terminal labeling over lysine labeling?
A3: Achieving specific N-terminal modification in the presence of reactive lysines is a significant challenge. One effective strategy is the PLP-mediated N-terminal transamination reaction.[5] This method converts the N-terminal amine into a reactive keto group, which can then be selectively targeted with an alkoxyamine probe to form a stable oxime linkage.[5] While lysine residues can reversibly form imines with PLP, they do not typically undergo the transamination process, thus providing a high degree of specificity for the N-terminus.[5]
Q4: What are some common adducts or side products I should be aware of?
A4: A common side product in PLP-mediated N-terminal transamination is the formation of an N-terminal adduct with PLP, such as an aldol adduct.[5] This can lead to a more complex mixture of products. Strategies to minimize this include using high concentrations of PLP for shorter reaction times or lower concentrations for longer durations.[5]
Q5: How do I remove excess, unreacted this compound after the labeling reaction?
A5: Excess this compound or PLP must be removed to prevent it from quenching subsequent reactions or interfering with analysis.[5] Common methods for removal are based on size exclusion, such as:
-
Dialysis[5]
-
Buffer exchange[5]
-
Gel filtration chromatography[5]
-
For low molecular weight proteins or peptides, reverse-phase separation can be effective.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Inactive pyridoxal reagent. 2. Suboptimal reaction conditions (pH, temperature, time). 3. Presence of interfering substances (e.g., glycerol, primary amines in buffer). 4. Protein instability under reaction conditions. | 1. Use a fresh solution of this compound or PLP. Ensure proper storage at 4°C.[5] 2. Optimize reaction parameters. For PLP-mediated transamination, a pH of 6.5 and a temperature of 37°C is a good starting point.[5] Vary incubation time and PLP concentration. 3. Remove interfering substances from the protein solution before labeling. Be aware that some spin concentrators are stored in glycerol.[5] 4. Assess protein stability at the chosen pH and temperature. |
| Lack of Specificity / Multiple Labeled Products | 1. Reaction conditions favor labeling of multiple sites (e.g., high pH for lysine labeling). 2. Formation of side products or adducts. 3. Insufficient quenching of the reaction. | 1. For N-terminal specificity, utilize the PLP-mediated transamination reaction.[5] 2. To minimize aldol adduct formation, try using high PLP concentrations for short times or low PLP concentrations for longer times.[5] 3. Ensure complete removal of excess PLP before any subsequent modification steps to prevent quenching of reactive groups.[5] |
| Difficulty Characterizing the Labeled Protein | 1. Heterogeneity of the labeled product. 2. Suppression of ionization in mass spectrometry. 3. Complex fragmentation patterns in MS/MS. | 1. Optimize labeling conditions for a more homogeneous product. Purify the desired product using chromatography techniques. 2. PLP-modified peptides can exhibit suppressed ionization efficiency.[6] Consider enrichment strategies for modified peptides, such as immobilized metal ion affinity chromatography (IMAC) with Ti⁴⁺.[7][8] 3. PLP-modified peptides show characteristic neutral losses in MS/MS spectra (e.g., -98 Da for H₃PO₄ and -231 Da for the PLP moiety).[6][8] Use this information for identification. Multistage activation (MSA) in mass spectrometry can enhance identification.[7][8] |
Mass Changes for Identification of Labeled Species
When analyzing the mass spectrum of a PLP-modified protein, the following table can be used to identify the observed species. M represents the mass of the unmodified protein, and Alk represents the mass of the alkoxyamine probe.[5]
| Observed Mass | Modification |
| M - 1 | Keto-protein (transamination product) |
| M + 213 | PLP adduct (Schiff base) |
| M + 231 | Reduced PLP adduct |
| M + 247 | PLP aldol addition product |
| M - 1 + Alk | Oxime of keto-protein |
| M + 213 + Alk | Oxime of PLP adduct |
| M + 247 + Alk | Oxime of PLP aldol adduct |
Experimental Protocols
Key Experiment: Site-Specific N-terminal Protein Labeling via PLP-Mediated Transamination
This protocol is divided into two stages: the PLP-mediated transamination to install a reactive keto group, and the subsequent reaction with an alkoxyamine to form a stable oxime linkage.[5]
Stage 1: PLP-Mediated N-terminal Transamination [5]
-
Reagent Preparation:
-
Prepare a 2x stock solution of Pyridoxal 5'-phosphate (PLP). For a final reaction concentration of 10 mM, prepare a 20 mM stock.
-
To make 1 mL of 20 mM PLP stock: Dissolve 5.3 mg of pyridoxal 5'-phosphate monohydrate in 1 mL of 25 mM phosphate buffer, pH 6.5.
-
Add 24 µL of 1 M NaOH. Briefly sonicate and vortex to dissolve.
-
Verify the pH is 6.5 and adjust if necessary. Prepare this solution fresh.
-
-
Transamination Reaction:
-
Ensure your protein solution is in a buffer compatible with the reaction (e.g., phosphate buffer, pH 6.5) and free of glycerol or other polyhydroxylated compounds.
-
Combine the protein solution and the 2x PLP stock solution in a 1:1 volume ratio.
-
Incubate at 37°C for 4-20 hours. These are standard starting conditions and can be optimized for each specific protein. Factors to vary include PLP concentration (up to 100 mM), temperature, and incubation time.
-
-
Removal of Excess PLP:
-
After incubation, remove the excess PLP using a size-exclusion method like dialysis, buffer exchange, or gel filtration. This step is critical as residual PLP will quench the alkoxyamine in the next stage.
-
Stage 2: Oxime Ligation [5]
-
Reaction Setup:
-
To the keto-modified protein from Stage 1, add the alkoxyamine probe. A typical final concentration is 5-10 mM.
-
The reaction is generally performed at pH 4-5 for optimal oxime formation, but physiological pH can also be used. The stability of the target protein will dictate the feasible pH range.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. The reaction is often left overnight to ensure completion.
-
-
Analysis and Purification:
-
Analyze the reaction conversion using techniques like mass spectrometry to confirm the formation of the oxime-linked protein conjugate.
-
If necessary, purify the final conjugate to remove any unreacted protein or excess probe.
-
Visualizations
Caption: Workflow for site-specific N-terminal protein labeling.
Caption: Factors and strategies for improving labeling specificity.
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pyridoxal phosphate. An anionic probe for protein amino groups exposed on the outer and inner surfaces of intact human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preparation and use of pyridoxal [32P]phosphate as a labeling reagent for proteins on the outer surface of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of pyridoxal-5'-phosphate (PLP)-bonding sites in proteins: a peptide mass fingerprinting approach based on diagnostic tandem mass spectral features of PLP-modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of pyridoxal phosphate-modified proteins using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing the degradation of Pyridoxal hydrochloride during storage and handling
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of Pyridoxal hydrochloride (PL-HCl).
Q1: My solid this compound has turned yellow. Is it still usable?
A1: Yellowing of solid this compound indicates potential degradation. The appearance of a yellow color is often a sign of deterioration.[1] It is recommended to perform a quality control check, such as HPLC analysis, to determine the purity of the compound before use. If the purity is below the required specifications for your experiment, it is best to use a fresh, unopened batch.
Q2: My this compound solution is changing color. What is causing this?
A2: Discoloration of this compound solutions is a common sign of degradation. Several factors can contribute to this:
-
Light Exposure: this compound is sensitive to light, especially in neutral and alkaline solutions. Exposure to regular laboratory light can cause significant degradation.[2]
-
pH: The stability of this compound is pH-dependent. It is more stable in acidic conditions (pH 3.5-4.0) and degrades more rapidly in neutral or alkaline solutions.[1]
-
Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can accelerate its degradation.[3][4]
-
Temperature: Elevated temperatures can promote the thermal degradation of this compound.[5]
To prevent discoloration, prepare solutions fresh, protect them from light using amber vials or by wrapping the container in foil, and maintain an acidic pH if compatible with your experimental design.[2][4]
Q3: I am observing an unexpected peak in my HPLC chromatogram when analyzing a this compound sample. What could it be?
A3: An unexpected peak in your HPLC chromatogram likely represents a degradation product of this compound. Common degradation pathways include oxidation and photolysis.[6] Under certain conditions, Pyridoxal can be oxidized to pyridoxic acid and its lactone. To identify the unknown peak, you can perform mass spectrometry (MS) analysis coupled with HPLC. Comparing the mass of the unknown peak to known degradation products of this compound can help in its identification.
Q4: The concentration of my this compound stock solution is lower than expected. What could be the reason?
A4: A lower than expected concentration of your this compound stock solution can be due to several factors:
-
Inaccurate Weighing: Ensure your balance is properly calibrated before weighing the solid compound.
-
Incomplete Dissolution: this compound is soluble in water.[7] Ensure the compound is fully dissolved before making up the final volume. Gentle warming or sonication can aid dissolution.
-
Degradation: As discussed in previous questions, degradation due to light, pH, temperature, or oxidizing agents can lead to a decrease in the concentration of the active compound.[1][2][4][5] Always store stock solutions under appropriate conditions (refrigerated, protected from light) to minimize degradation.[3][7][8]
-
Adsorption to Container: While less common for this compound, some compounds can adsorb to the surface of plastic or glass containers. Using low-adsorption vials can mitigate this.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry place, protected from moisture and light.[3] It is hygroscopic, meaning it absorbs moisture from the air, which can lead to degradation.[3] Keeping the container tightly closed is crucial.[3][7][8] For long-term storage, refrigeration (below 4°C/39°F) is recommended.[3][8]
Q2: How should I handle this compound in the laboratory?
A2: When handling this compound, it is important to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][9] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust.[3][4] Minimize dust generation during handling.[3][9] After handling, wash your hands thoroughly.[3][9]
Q3: What are the main factors that cause this compound degradation?
A3: The primary factors contributing to the degradation of this compound are:
-
Light: It is highly susceptible to photodegradation, especially in solution.[2]
-
Moisture: The compound is hygroscopic, and the presence of water can accelerate degradation.[3]
-
pH: It is less stable in neutral and alkaline conditions compared to acidic conditions.[1]
-
Heat: Elevated temperatures can cause thermal decomposition.[5][10]
-
Incompatible Materials: Contact with strong oxidizing agents, strong reducing agents, and strong bases should be avoided.[3][4]
Q4: For how long are aqueous solutions of this compound stable?
A4: The stability of aqueous this compound solutions depends on the storage conditions. A study on extemporaneously compounded pyridoxine suspensions (25 mg/mL) showed that they maintained at least 94.2% of the original concentration for 91 days when stored at both 4°C and 25°C in amber glass and plastic bottles.[11] However, for sensitive applications, it is always best to prepare solutions fresh. If storage is necessary, they should be kept at a low pH (around 3.5-4.0), refrigerated, and protected from light.[1]
Summary of Stability Data for Pyridoxine Hydrochloride Solutions
| Parameter | Condition | Retention after 15 hours | Reference |
| Light Exposure | Regular laboratory light, pH 7 | 66% | [2] |
| Low actinic glassware, all pHs | 94-106% | [2] | |
| Yellow/Golden fluorescent light, all pHs | 94-106% | [2] | |
| pH | pH 4.5, regular laboratory light | 97% | [2] |
| pH 7, regular laboratory light | 66% | [2] |
III. Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a solution under various stress conditions (e.g., heat, light, acid, base, oxidation).
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Potassium dihydrogen phosphate
-
Phosphoric acid (for pH adjustment)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[12]
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and methanol (e.g., 70:30 v/v).[12] Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare your this compound solution to be tested at the same concentration as the standard solution.
3. Forced Degradation Studies:
-
Acid Hydrolysis: To a known volume of the sample solution, add an equal volume of 0.1 N HCl. Keep at room temperature for a specified period (e.g., 4 hours).[13] Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: To a known volume of the sample solution, add an equal volume of 0.1 N NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: To a known volume of the sample solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Keep a sample solution in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose a sample solution to direct sunlight or a UV lamp for a defined period.
4. HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[12]
-
Set the UV detector to the appropriate wavelength (e.g., 254 nm).[12]
-
Inject the standard solution, the untreated sample solution (as a control), and the samples from the forced degradation studies.
-
Record the chromatograms and analyze the peak areas.
5. Data Analysis:
-
Calculate the percentage degradation of this compound in each stress condition by comparing the peak area of the active compound in the stressed sample to that of the untreated sample.
-
Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.
IV. Visualizations
Caption: Factors contributing to the degradation of solid this compound.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. US2809970A - Stable thiamine and pyridoxine hydrochloride solutions - Google Patents [patents.google.com]
- 2. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase, the first enzyme in pyridoxine degradation pathway I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchps.com [jchps.com]
- 13. rjptonline.org [rjptonline.org]
Mitigating the reactivity of the aldehyde group in Pyridoxal hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridoxal hydrochloride. The focus is on mitigating the inherent reactivity of its aldehyde group to ensure experimental success and formulation stability.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow and degrading over time?
A1: The aldehyde group in this compound is highly reactive, making the compound susceptible to degradation under several conditions.[1] Instability can be accelerated by:
-
Exposure to Light: Regular laboratory light can cause significant degradation.[2][3]
-
pH: this compound is more stable in acidic solutions and unstable in alkaline or even neutral solutions.
-
Presence of Amines: If your medium contains amino acids or other primary amines, the aldehyde group will react to form Schiff bases, which can be unstable.[4]
-
Temperature: Elevated temperatures can lead to the loss of its activity.[1]
-
Moisture: Atmospheric moisture can contribute to chemical instability.
To enhance stability, it is recommended to prepare fresh solutions, protect them from light using low-actinic glassware, and maintain an acidic pH if compatible with your experimental design.[2][3] For long-term storage of stock solutions, freezing at -20°C or -80°C is advised.[5]
Q2: I'm observing unexpected side reactions in my cell culture medium containing this compound. What could be the cause?
A2: The aldehyde in this compound readily reacts with primary amines, such as amino acids present in your cell culture medium, to form Schiff bases. This can lead to the non-enzymatic degradation of amino acids, altering the composition of your medium and potentially affecting your experimental outcomes. If your experiment is sensitive to the concentration of specific amino acids, consider using Pyridoxine hydrochloride, the alcohol form of vitamin B6, which is more stable in culture media as it does not form Schiff bases.
Q3: How can I temporarily protect the aldehyde group of this compound for a specific chemical synthesis step?
A3: A common and effective method to protect the aldehyde group is to convert it into an acetal. This is a reversible reaction that renders the aldehyde non-reactive to certain reagents. One approach involves the formation of pyridoxal acetal salts.[6][7]
Troubleshooting Guides
Issue 1: Poor Stability of this compound in Aqueous Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution rapidly changes color (e.g., yellowing). | Light-induced degradation. | 1. Store solutions in amber or low-actinic glassware.[2][3]2. Work under subdued light conditions (e.g., yellow or golden fluorescent light).[2][3]3. Prepare solutions fresh before use. |
| Decreased activity or concentration over a short period. | Unfavorable pH. | 1. Maintain the solution at an acidic pH (pH 2-3.8 for injection formulations).[8]2. If the experimental conditions require a neutral or alkaline pH, prepare the solution immediately before use and minimize the time it spends at that pH. |
| Precipitation or cloudiness in the solution. | Reaction with components in the medium. | 1. If the medium contains amino acids, Schiff base formation may be occurring.2. Consider using a more stable form of vitamin B6, like Pyridoxine hydrochloride, if the aldehyde functionality is not required for your immediate experiment. |
Issue 2: Unwanted Reactions with Amino Acids or Other Primary Amines
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results in cell culture. | Degradation of essential amino acids in the medium due to Schiff base formation. | 1. Substitute this compound with Pyridoxine hydrochloride.2. If Pyridoxal is essential, add it to the medium immediately before starting the experiment to minimize reaction time. |
| Formation of unexpected adducts in a reaction mixture. | Reaction of the aldehyde group with primary amine functionalities on your target molecules. | 1. Protect the aldehyde group as an acetal before proceeding with the reaction.[6][7]2. Alternatively, protect the primary amine on your reacting species if possible. |
Data Presentation
Table 1: Stability of this compound Under Different Light Conditions
| Light Condition | pH | Exposure Time (hours) | Retention (%) |
| Regular Laboratory Light | 6 | 15 | 55 |
| Regular Laboratory Light | 4.5 | 8 | 97 |
| Low Actinic Glassware | Any | up to 15 | 94 - 106 |
| Yellow/Golden Fluorescent Light | Any | up to 15 | 94 - 106 |
| Total Darkness | Any | up to 15 | ~100 |
Data adapted from stability studies on different forms of vitamin B6.[2][3]
Experimental Protocols
Protocol 1: Formation of Pyridoxal Acetal Salts for Aldehyde Protection
This protocol describes a method for protecting the aldehyde group of this compound by converting it to an acetal.[6][7]
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, geraniol)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Place this compound and the desired alcohol in a round-bottom flask. For volatile alcohols, the alcohol can serve as the solvent.
-
Heat the mixture to 60°C with stirring. No catalyst is required for this reaction.[6]
-
Monitor the reaction for clean conversion to the acetal.
-
For volatile alcohols, the solvent can be evaporated to yield the analytically pure pyridoxal acetal salt.[6]
Note: The resulting acetal salts are stable in the absence of moisture and can release the alcohol in the presence of water at a neutral pH.[6][9]
Protocol 2: Schiff Base Formation with an Amino Acid
This protocol outlines the general procedure for forming a Schiff base between this compound and an amino acid.
Materials:
-
This compound
-
Amino acid (e.g., glycine)
-
Aqueous buffer (pH ~7)
-
Spectrophotometer
Procedure:
-
Prepare separate solutions of this compound and the amino acid in the aqueous buffer.
-
Mix the solutions in equimolar amounts.
-
A rapid intensification of the yellow color of the mixture indicates the formation of the Schiff base.[10]
-
The formation of the Schiff base can be monitored spectrophotometrically by observing changes in the absorption spectrum.[10]
Visualizations
Caption: Formation of a Schiff base from Pyridoxal and an amino acid.
Caption: Acetal formation for the protection of Pyridoxal's aldehyde group.
Caption: Factors contributing to the instability of this compound.
References
- 1. This compound | 65-22-5 [chemicalbook.com]
- 2. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of three forms of vitamin B6 to laboratory light conditions. | Semantic Scholar [semanticscholar.org]
- 4. Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Utilization of pyridoxal acetal salts as water-triggered, slow-release pro-fragrances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Protocols for the Reduction of Schiff Bases Formed with Pyridoxal Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reduction of Schiff bases formed with pyridoxal hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of pyridoxal Schiff bases?
The optimal pH for Schiff base formation is a balance between the nucleophilicity of the amine and the need for protonation of the carbonyl group. While the specific pH can vary depending on the substrate, a range of 4 to 7.5 is generally advantageous. At a more acidic pH, the amine becomes protonated and non-nucleophilic, slowing the initial addition step. At neutral to alkaline pH, the dehydration of the intermediate becomes the rate-limiting step.[1]
Q2: My Schiff base is unstable and hydrolyzes. How can I improve its stability?
Schiff base stability is influenced by several factors. The α-position of the carboxyl group on amino acids plays a significant role in the mechanism of imine bond hydrolysis.[2][3] The absence of ionic groups near the imine bond can increase stability.[2][3] Additionally, introducing hydroxyl (–OH) or thiol (–SH) substituents on an aromatic amine ring can enhance the resilience of the Schiff base to hydrolysis in water.[4][5] It is also crucial to avoid moisture during storage, as Schiff bases can undergo hydrolysis in a humid environment.[6]
Q3: What are the recommended reducing agents for pyridoxal Schiff bases?
Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this purpose.[7][8][9] It is selective for the imine bond and generally does not affect other reducible groups like nitro and chloro groups under controlled conditions.[7] Another option is the borane-pyridine complex, which can selectively reduce Schiff bases in aqueous solutions at a pH of 4 or higher.[10]
Q4: How can I monitor the progress of the reduction reaction?
The progress of the reduction can be monitored by observing the disappearance of the yellow color of the Schiff base.[8] Thin-layer chromatography (TLC) is also a common method to track the consumption of the starting material and the formation of the product.[8][11] Additionally, UV-Vis spectroscopy can be used to monitor the reaction, as the Schiff base and the reduced product will have different absorption spectra.[12]
Q5: What are the best practices for purifying the reduced Schiff base product?
Recrystallization is a primary method for purifying reduced Schiff bases.[6] Suitable solvents for recrystallization include ethanol, or mixtures like dry benzene-petroleum ether and anhydrous dichloromethane-petroleum ether, depending on the product's solubility.[6] Column chromatography using neutral alumina or silica gel is another effective purification technique.[6] It is advisable to use neutral alumina if the product is sensitive to the acidic nature of silica gel.[6] After purification, the product should be thoroughly dried and stored in a sealed container to prevent hydrolysis.[6]
Troubleshooting Guides
Problem 1: The reduction of my pyridoxal Schiff base with sodium borohydride is not working or is very slow.
| Possible Cause | Troubleshooting Step |
| Inactive Sodium Borohydride | Sodium borohydride can decompose over time, especially if exposed to moisture. Test the activity of your NaBH₄ by adding a small amount to methanol or water; if it does not bubble, it has likely hydrolyzed and should be replaced.[13] |
| Inappropriate Solvent | While methanol is a common solvent, NaBH₄ reacts with it, which can reduce the efficiency of the Schiff base reduction.[13] Consider using a less reactive solvent like ethanol or isopropanol.[13] Anhydrous THF or chloroform can also be used.[13] The Schiff base does not need to be completely dissolved for the reaction to proceed.[7] |
| Insufficient Reducing Agent | An excess of the reducing agent is often necessary to ensure the reaction goes to completion. Try increasing the molar ratio of NaBH₄ to the Schiff base.[13] |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, gently heating the mixture to around 60°C may increase the reaction rate. Ensure proper ventilation to handle any hydrogen gas produced.[13] |
Problem 2: I am observing side products in my reaction mixture.
| Possible Cause | Troubleshooting Step |
| Reduction of Other Functional Groups | If your molecule contains other reducible functional groups, such as esters, prolonged reaction times or heating with NaBH₄ may lead to their reduction.[14] Keep the reaction time short (e.g., less than 3 hours) and run the reaction at a low temperature (e.g., in an ice bath) to improve selectivity for the imine.[14] |
| Oxidation of the Schiff Base | In the presence of certain metal ions like Mn²⁺ and peroxidase, pyridoxal Schiff bases can undergo oxidation, leading to oxidative decarboxylation and deamination of the amino acid.[15][16] Ensure your reaction setup is free from such contaminants. |
| Hydrolysis of the Schiff Base | If the reaction is run in an aqueous solution for an extended period, the Schiff base may hydrolyze back to the aldehyde and amine.[4][5] It is often preferable to perform the reduction in an organic solvent or to work up the reaction promptly. |
Experimental Protocols
General Protocol for the Formation of Pyridoxal Schiff Base
-
Dissolve this compound in an appropriate solvent, such as ethanol.[11][17]
-
In a separate container, dissolve an equimolar amount of the desired amine in the same solvent.
-
Add the amine solution to the this compound solution and mix thoroughly.[11][17]
-
Adjust the pH of the reaction mixture to between 7 and 8 by adding a catalytic amount of 0.1% ethanolic NaOH.[11][17]
-
Reflux the reaction mixture with stirring for 6-8 hours.[11][17]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[11][17]
-
Upon completion, cool the reaction mixture to room temperature. The resulting Schiff base can then be isolated, for example, by drying and washing with ethanol.[11][17]
General Protocol for the Reduction of Pyridoxal Schiff Base with Sodium Borohydride
-
Dissolve the Schiff base in a suitable solvent such as dichloromethane or methanol.[8]
-
Cool the reaction mixture to 0°C in an ice bath.
-
If in an aprotic solvent like dichloromethane, add a few drops of a concentrated base solution (e.g., KOH) to facilitate the reaction.[8]
-
Prepare a solution of sodium borohydride (typically 1.5 to 2 molar equivalents) in a compatible solvent like methanol.
-
Add the sodium borohydride solution dropwise to the cooled Schiff base solution while stirring.[8]
-
Continue stirring the reaction mixture for 4-5 hours, allowing it to slowly warm to room temperature. The disappearance of the yellow color of the Schiff base indicates the progress of the reaction.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, remove the solvent by distillation.
-
Add cold water to the residue to dissolve any remaining salts.
-
Adjust the pH of the aqueous solution to 4-5 with dilute HCl to precipitate the product.[8]
-
Filter the solid product, wash it with water, and dry it thoroughly.[8]
Data Presentation
Table 1: Influence of pH on Schiff Base Formation and Hydrolysis
| pH Range | Effect on Schiff Base Formation | Effect on Hydrolysis | Reference |
| Acidic (e.g., < 4) | The initial addition of the amine is the rate-limiting step due to protonation of the amine. | The rate of hydrolysis increases at more acidic pH values due to the conversion of the substrate to its conjugate acid.[18] | [1] |
| Neutral (approx. 7) | Optimal for many Schiff base formations. | Generally stable, but can be susceptible to hydrolysis over time. | [1] |
| Alkaline (e.g., > 8) | Dehydration of the carbinolamine intermediate is the rate-limiting step. | A slight increase in the hydrolysis rate is observed, with the attack of the hydroxide ion on the ionized Schiff base being the rate-controlling step.[18] | [1] |
Visualizations
Caption: Experimental workflow for the formation and reduction of pyridoxal Schiff bases.
Caption: Troubleshooting decision tree for unsuccessful Schiff base reductions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. The Reduction of Schiff Bases with Sodium Borohydride [jstage.jst.go.jp]
- 10. US5847110A - Method of reducing a schiff base - Google Patents [patents.google.com]
- 11. chemmethod.com [chemmethod.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The oxidation of Schiff bases of pyridoxal and pyridoxal phosphate with amino acids by manganous ions and peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The oxidation of Schiff bases of pyridoxal and pyridoxal phosphate with amino acids by manganous ions and peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemmethod.com [chemmethod.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Pyridoxal Hydrochloride vs. Pyridoxal-5'-Phosphate in Biological Systems
For researchers, scientists, and drug development professionals, understanding the nuances between different forms of vitamin B6 is critical for designing effective experiments and therapeutic strategies. This guide provides an objective comparison of the biological activity of Pyridoxal Hydrochloride and its phosphorylated, active form, Pyridoxal-5'-Phosphate (P-5-P), supported by experimental data and detailed protocols.
At the heart of numerous metabolic processes lies vitamin B6, a water-soluble vitamin that plays a pivotal role as a coenzyme in over 160 enzymatic reactions. While often used interchangeably in supplementation, the two primary forms available for research and clinical use, this compound and Pyridoxal-5'-Phosphate (P-5-P), exhibit significant differences in their immediate biological activity and metabolic handling. This compound is a precursor that requires intracellular conversion to become active, whereas P-5-P is the metabolically active coenzyme that can be directly utilized by enzymes.
Comparative Analysis of Biological Activity
The fundamental difference between this compound and P-5-P lies in their roles as a precursor and an active coenzyme, respectively. This distinction has significant implications for their bioavailability, speed of action, and utility in various experimental and therapeutic contexts.
| Feature | This compound | Pyridoxal-5'-Phosphate (P-5-P) | Supporting Evidence |
| Form | Inactive, precursor form of vitamin B6. | Active coenzyme form of vitamin B6. | This compound requires enzymatic conversion to P-5-P to become biologically active. |
| Bioavailability | Lower, as it requires conversion. | Higher, as it is the directly usable form. | The conversion of pyridoxal to P-5-P can be influenced by genetic factors and liver function, affecting its ultimate bioavailability. |
| Metabolic Role | Serves as a substrate for pyridoxal kinase. | Directly participates as a coenzyme in a vast array of enzymatic reactions, including transamination, decarboxylation, and amino acid metabolism. | P-5-P is essential for the synthesis of neurotransmitters like serotonin, dopamine, and GABA. |
| Cellular Uptake | Uptake of unphosphorylated forms like pyridoxal is generally observed. | Phosphorylated forms are generally dephosphorylated before or during transport across the cell membrane. | Studies suggest that pyridoxal can interact with the cell surface and its uptake can be inhibited by other vitamin B6 vitamers. |
Experimental Protocols
Measurement of Pyridoxal Kinase Activity
This protocol is adapted from methodologies used to determine the activity of pyridoxal kinase, the enzyme responsible for converting pyridoxal to the biologically active P-5-P.
Objective: To quantify the rate of P-5-P formation from pyridoxal.
Materials:
-
Recombinant human pyridoxal kinase (PDXK)
-
This compound
-
ATP
-
Magnesium Chloride (MgCl2)
-
Potassium phosphate buffer (pH 6.1)
-
Reaction stop mix
-
UPLC-tandem mass spectrometry (MS/MS) system
-
96-well sample plate
Procedure:
-
Prepare a reaction buffer containing 20 mmol/L potassium phosphate (pH 6.1), 10 μmol/L pyridoxal, and 300 μmol/L MgATP.
-
Add 5 microliters of 20 ng/μl purified pyridoxal kinase to a well in the 96-well plate.
-
Initiate the reaction by adding 115 μl of the reaction buffer to the well.
-
For kinetic studies as a function of pyridoxal concentration, maintain a constant MgATP concentration of 300 μmol/l while varying the pyridoxal concentration.
-
For kinetic studies as a function of MgATP concentration, use a pyridoxal concentration of 50 μmol/l and vary the MgATP concentration.
-
Incubate the plate for 10 minutes at 37°C with shaking at 300 rpm.
-
Stop the reaction by adding 120 μl of a suitable reaction stop mix.
-
Quantify the amount of P-5-P formed using a UPLC-MS/MS system.
-
Express the enzyme activity as μmol of P-5-P formed per liter per hour (μmol P-5-P l−1h−1).
Cellular Uptake Assay for Vitamin B6 Vitamers
This protocol provides a general framework for assessing the cellular uptake of different vitamin B6 forms.
Objective: To compare the rate of cellular uptake of this compound versus P-5-P.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages)
-
Culture medium
-
This compound and Pyridoxal-5'-phosphate
-
Radiolabeled tracer (e.g., [3H]-pyridoxine) for competitive inhibition studies
-
High-performance liquid chromatography (HPLC) system
-
Surface plasmon resonance (SPR) biosensor
Procedure:
-
Culture the selected cell line to the desired confluency.
-
Incubate the cells with varying concentrations of pyridoxal, or P-5-P for different time points.
-
For competitive uptake studies, co-incubate the cells with a radiolabeled vitamer like [3H]-pyridoxine and non-labeled pyridoxal or P-5-P.
-
After incubation, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular vitamers.
-
Lyse the cells and extract the intracellular contents.
-
Measure the intracellular concentrations of the different B6 vitamers using HPLC.
-
To analyze interactions with the cell surface, utilize an SPR biosensor to measure the binding of pyridoxal and P-5-P to immobilized cell membrane preparations.
Signaling and Metabolic Pathways
The conversion of this compound to P-5-P is a critical step in the vitamin B6 salvage pathway, which ensures a continuous supply of the active coenzyme for various metabolic functions.
The diagram above illustrates the metabolic journey of both this compound and P-5-P. This compound enters the metabolic pool as pyridoxal, which is then phosphorylated by the enzyme pyridoxal kinase to form the active coenzyme, P-5-P. In contrast, supplemental P-5-P can be directly utilized after dephosphorylation and re-phosphorylation within the cell.
The workflow diagram outlines the key steps in two fundamental experiments used to compare the biological activity of this compound and P-5-P: an enzyme kinetics assay to measure the conversion of pyridoxal to P-5-P, and a cellular uptake assay to determine the rate at which these compounds enter cells.
Conclusion
The choice between this compound and Pyridoxal-5'-Phosphate is contingent upon the specific objectives of the research or therapeutic application. P-5-P offers the advantage of being the direct, biologically active form, bypassing the need for enzymatic conversion and potentially offering higher bioavailability. This makes it a preferable candidate for studies investigating the direct effects of the active coenzyme or in conditions where the conversion process may be compromised. Conversely, this compound serves as a valuable tool for studying the metabolic pathways of vitamin B6, including the function and regulation of pyridoxal kinase. A thorough understanding of their distinct biological activities is paramount for the accurate interpretation of experimental results and the development of targeted nutritional and pharmacological interventions.
A Comparative Guide to Validated HPLC Methods for the Analysis of Pyridoxal Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Pyridoxal Hydrochloride (a form of Vitamin B6). The following sections detail the experimental protocols and present key validation data in a comparative format to assist researchers in selecting and implementing a suitable analytical method.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is critical for the accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices. This section presents a summary of different validated reversed-phase HPLC (RP-HPLC) methods, highlighting their key chromatographic conditions and performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zorbax Eclipse C18 | C18 (250 x 4.6 mm, 5 µm) | Thermo C18 (250 x 4.6 mm, 5 µm) | Waters Zorbax SB C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.05 M KH2PO4 (90:10, v/v), pH 5 | Acetonitrile: 15 mM KH2PO4 (gradient), pH 4.0 | Methanol: 0.015 M KH2PO4 (30:70, v/v), pH 3.0 | Methanol:Glacial Acetic Acid:Water (41:1:58, v/v/v) with 140 mg/100mL Sodium 1-hexanesulfonate |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | Not Specified |
| Detection (UV) | 220 nm[1] | 235 nm[2] | 254 nm[3] | 280 nm[4] |
| Injection Volume | Not Specified | Not Specified | 30 µL[3] | 20 µL[4] |
| Retention Time | Not Specified for Pyridoxal alone | 3.687 min[2] | ~3.5 min[3] | 4.4 min[4] |
Validation Parameters Overview
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. The following table summarizes the key validation parameters for the compared HPLC methods, as stipulated by the International Conference on Harmonization (ICH) guidelines.[2][5]
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 10 - 50[1] | Not Specified | 10 - 50[6] | 250 - 1000[4] |
| Correlation Coefficient (r²) | Not Specified | 0.999[2] | 0.9996[3][6] | 0.9994[4] |
| Accuracy (% Recovery) | Not Specified | High recovery confirmed[2] | 98.8 - 100.86%[3][6] | 100.31 - 100.63%[4] |
| Precision (RSD %) | Not Specified | Low coefficients of variance confirmed[2] | < 2%[3][6] | < 2%[4] |
| LOD (µg/mL) | Not Specified | 0.043[2] | Not Specified | Not Specified |
| LOQ (µg/mL) | Not Specified | 0.13[2] | Not Specified | Not Specified |
Detailed Experimental Protocols
This section provides a detailed breakdown of the methodologies for each of the compared HPLC methods.
Method 1: Methanol-Based Mobile Phase
-
Chromatographic System: HPLC with a Diode-Array Detector (DAD).[1]
-
Column: Zorbax Eclipse C18.[1]
-
Mobile Phase: A mixture of methanol and 0.05 M potassium dihydrogen phosphate (KH2PO4) in a 90:10 (v/v) ratio. The pH of the mobile phase is adjusted to 5 using phosphoric acid and potassium hydroxide.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 220 nm.[1]
-
Sample Preparation: Standard solutions are prepared to achieve concentrations within the linear range of 10-50 µg/mL.[1]
Method 2: Acetonitrile-Based Gradient Elution
-
Chromatographic System: A simple, rapid, and precise liquid chromatographic method.[2]
-
Column: C18 column (250 x 4.6 mm I.D., 5 µm particle size).[2]
-
Mobile Phase: A gradient elution using Acetonitrile (A) and 15 mmol L–1 potassium dihydrogen phosphate buffer (B), with the pH adjusted to 4.0 ± 0.1 with o-phosphoric acid. The gradient starts with an A:B ratio of 11:89 v/v for the first 4.5 minutes, which is then changed to 50:50 v/v.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection is performed at 235 nm.[2]
-
Sample Preparation: For analysis of a tablet dosage form, twenty tablets are weighed and crushed. A powder amount equivalent to 0.625 mg of Pyridoxine hydrochloride is dissolved in 50 mL of HPLC-grade water, shaken, and filtered.[2]
Method 3: Simple Isocratic Methanol Method
-
Chromatographic System: A relatively simple, sensitive, and validated HPLC method.[3]
-
Column: Thermo C18 column (250 x 4.6 mm id, 5 µm).[3]
-
Mobile Phase: A mixture of 0.015 M potassium dihydrogen phosphate (pH 3±0.2) and methanol in a 70:30 ratio, respectively.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 30 µl.[3]
-
Detection: UV detection at a wavelength of 254 nm.[3]
-
Linearity: The method demonstrates linearity over a concentration range of 10-50 µg/ml.[6]
Method 4: Ion-Pairing RP-HPLC Method
-
Chromatographic System: A reversed-phase HPLC method.[4]
-
Column: Waters Zorbax SB C18 column (250 x 4.6 mm, 5 µm pore size).[4]
-
Mobile Phase: A mixture of methanol, glacial acetic acid, and water (41:1:58 v/v/v). 140 mg of sodium 1-hexanesulfonate is dissolved per 100 mL of this mixture.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: The wavelength of absorbance for pyridoxine hydrochloride is measured at 280 nm.[4]
-
Linearity: The method is linear over a concentration range of 0.25-1 mg/mL.[4]
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for validating an HPLC method for the analysis of this compound, from initial method development to the final validation report.
Caption: Workflow for HPLC Method Validation.
This guide is intended to provide a starting point for researchers. The specific choice of method and validation parameters should be based on the specific application, available instrumentation, and regulatory requirements.
References
Unveiling the Reactivity of Pyridoxal Hydrochloride: A Comparative Guide to its Cellular Interactions
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount. This guide provides an objective comparison of the reactivity of Pyridoxal hydrochloride (a common form of Vitamin B6) with key cellular components, supported by experimental data and detailed protocols.
This compound, a vital coenzyme precursor, plays a central role in a myriad of metabolic processes. Its reactivity, primarily driven by the aldehyde group of its active form, pyridoxal 5'-phosphate (PLP), leads to interactions with various cellular nucleophiles. This guide delves into the specifics of these interactions, offering a comparative look at its cross-reactivity with amino acids and its role in mitigating the formation of Advanced Glycation End-products (AGEs).
Comparative Analysis of Schiff Base Formation with Amino Acids
The primary interaction of pyridoxal 5'-phosphate in biological systems is its reaction with the α-amino group of amino acids to form a Schiff base (or aldimine). This reversible reaction is the cornerstone of PLP's catalytic function in a vast number of enzymatic reactions, including transamination, decarboxylation, and racemization. The rate and stability of Schiff base formation are influenced by the structure of the amino acid.
While comprehensive comparative kinetic data in a single study is limited, the following table synthesizes available data to illustrate the range of reactivity.
| Reactant | Rate Constant (k) | Equilibrium Constant (K) | Conditions | Reference |
| ε-Aminocaproic acid | Slow | - | 0.1 M Sodium Pyrophosphate Buffer | [1] |
| L-Serine | Fast | - | 0.1 M Sodium Pyrophosphate Buffer | [1] |
| Apoenzyme (D-Serine Dehydratase) | k_forward ≈ 2.6 x 10⁶ M⁻¹s⁻¹ | 1500 M⁻¹ | - |
Note: The data indicates that the reaction with the apoenzyme is significantly faster, highlighting the role of the enzyme's microenvironment in catalysis. The terms "fast" and "slow" for amino acids are based on qualitative descriptions in the literature, underscoring the need for more direct comparative studies.[1]
The formation of the Schiff base is a critical initial step in many enzymatic reactions. The subsequent reaction is dictated by the specific enzyme's active site architecture.
Inhibition of Advanced Glycation End-products (AGEs)
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins or lipids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. The aldehyde group of pyridoxal can react with intermediates in the AGEs formation pathway, thereby inhibiting their production.
However, studies have shown that other forms of Vitamin B6, particularly pyridoxamine, are more potent inhibitors of AGE formation than pyridoxal.[2][3] Aminoguanidine is a well-known inhibitor of AGEs and is often used as a positive control in experimental studies.
| Compound | AGE Inhibition Efficacy | Notes | Reference |
| Pyridoxal | Moderate | Less effective than Pyridoxamine. | [3] |
| Pyridoxamine | High | Considered a potent AGE inhibitor. | [2][4][5] |
| Aminoguanidine | High | Standard AGE inhibitor, but can have side effects. | [2][3][4][5][6] |
| Pyridoxal-Aminoguanidine Adduct | High | Showed superior antioxidant activity compared to aminoguanidine alone in one study. | [6] |
The mechanism of AGE inhibition by pyridoxal and related compounds involves the trapping of reactive carbonyl species that are precursors to AGEs.
Experimental Protocols
Protocol 1: Monitoring Schiff Base Formation using UV-Vis Spectroscopy
This protocol allows for the kinetic analysis of Schiff base formation by monitoring changes in the UV-Vis absorbance spectrum.
Principle: The formation of a Schiff base between pyridoxal 5'-phosphate and an amino acid results in a spectral shift that can be monitored over time. The imine bond of the Schiff base typically has a characteristic absorbance maximum.
Materials:
-
This compound
-
Amino acid of interest (e.g., lysine, glycine, etc.)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound and the amino acid in the phosphate buffer.
-
Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).
-
In a quartz cuvette, add the phosphate buffer and the amino acid solution.
-
Initiate the reaction by adding the this compound solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance spectrum at regular intervals (e.g., every 30 seconds) over a wavelength range that covers the expected absorbance maxima of the reactants and the Schiff base product (typically 250-500 nm).[7]
-
The formation of the Schiff base can be followed by monitoring the increase in absorbance at the characteristic wavelength of the product.
-
Kinetic parameters, such as the initial rate of reaction, can be calculated from the change in absorbance over time.
Protocol 2: Assessing AGE Inhibition using Fluorescence Spectroscopy
This protocol provides a method to evaluate the inhibitory effect of this compound on the formation of fluorescent AGEs.
Principle: Many AGEs are fluorescent. The inhibition of their formation can be quantified by measuring the reduction in fluorescence intensity in the presence of an inhibitor.[8][9][10][11]
Materials:
-
Bovine Serum Albumin (BSA)
-
A reducing sugar (e.g., glucose, fructose, or methylglyoxal)
-
This compound
-
Aminoguanidine (positive control)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Prepare solutions of BSA, the reducing sugar, this compound, and aminoguanidine in PBS.
-
In a 96-well microplate (or individual reaction tubes), set up the following reaction mixtures:
-
Control: BSA + reducing sugar
-
Test: BSA + reducing sugar + this compound (at various concentrations)
-
Positive Control: BSA + reducing sugar + aminoguanidine
-
Blanks: All components except BSA, for background fluorescence correction.
-
-
Incubate the plate at 37°C for an extended period (e.g., 1-4 weeks), protected from light.
-
After incubation, measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[10][11] Wavelengths may need optimization depending on the specific AGEs formed.[8]
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - ((Fluorescence_Test - Fluorescence_TestBlank) / (Fluorescence_Control - Fluorescence_ControlBlank))] * 100
-
The IC50 value (the concentration of inhibitor that reduces AGE formation by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Kinetic and thermodynamic parameters for Schiff base formation of vitamin B6 derivatives with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine pyridoxal adduct is superior to aminoguanidine for preventing diabetic nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of advanced glycation end products in serum by fluorescence spectroscopy and competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Efficacy comparison of Pyridoxal hydrochloride with pyridoxine hydrochloride in supplements
An objective guide for researchers and drug development professionals on the comparative performance of Pyridoxal Hydrochloride and Pyridoxine Hydrochloride as sources of Vitamin B6.
In the realm of nutritional supplementation and therapeutic development, the choice of vitamer for a specific nutrient can significantly impact bioavailability, metabolic efficiency, and ultimately, clinical outcomes. This guide provides a detailed comparison of two common forms of Vitamin B6 used in supplements: this compound and Pyridoxine Hydrochloride. The following sections present a comprehensive analysis of their metabolic pathways, comparative efficacy supported by experimental data, and potential for toxicity.
Data Summary: this compound vs. Pyridoxine Hydrochloride
The following table summarizes the key quantitative differences between this compound (representing the pre-activated form, Pyridoxal 5'-Phosphate or P5P) and Pyridoxine Hydrochloride (the most common supplement form).
| Parameter | Pyridoxal 5'-Phosphate (P5P) | Pyridoxine Hydrochloride (PN) | References |
| Form | Biologically active coenzyme form of Vitamin B6. | Precursor form requiring enzymatic conversion. | [1][2] |
| Bioavailability | Higher; directly usable by the body, bypassing the need for conversion in the liver. | Lower; requires a two-step enzymatic conversion in the liver to become the active P5P form. | [1][2] |
| Metabolic Pathway | Directly enters circulation and is taken up by cells. | Undergoes phosphorylation by pyridoxal kinase and subsequent oxidation by pyridoxine-5'-phosphate oxidase in the liver to form P5P. | [3][4] |
| Plasma Levels | Supplementation leads to a direct increase in plasma P5P levels. | Supplementation increases plasma pyridoxine levels, which are then converted to P5P. High doses of pyridoxine can paradoxically lead to symptoms of B6 deficiency. | [5] |
| Therapeutic Efficacy | Demonstrated superior efficacy in certain conditions like pyridoxine-dependent epilepsy and PNPO deficiency, where the conversion of pyridoxine to P5P is impaired.[6] | Effective for general Vitamin B6 deficiency but may be less effective in individuals with impaired liver function or specific genetic conditions affecting its conversion. | [6] |
| Neurotoxicity | Considered to have minimal neurotoxicity. | High doses are associated with peripheral neuropathy. The proposed mechanism involves pyridoxine competitively inhibiting the active P5P form. | [7][8] |
Metabolic and Signaling Pathways
The metabolic conversion of pyridoxine to its active form, pyridoxal 5'-phosphate (P5P), is a critical step in its biological utilization. Conversely, high levels of unmetabolized pyridoxine can interfere with P5P-dependent pathways, notably the synthesis of the neurotransmitter GABA.
References
- 1. Maternal vitamin B6 deficient or supplemented diets on expression of genes related to GABAergic, serotonergic, or glutamatergic pathways in hippocampus of rat dams and their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Effectiveness of Pyridoxal-5'-Phosphate in PNPO Deficiency: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medandlife.org [medandlife.org]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Pyridoxal Phosphate Supplementation in Neuropediatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Experimental Reproducibility: A Comparative Guide to Pyridoxal Hydrochloride
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The choice of reagents can significantly impact the reliability and consistency of findings. This guide provides a comparative analysis of Pyridoxal hydrochloride (PL HCl), a key member of the vitamin B6 family, and its common alternative, Pyridoxine hydrochloride, with a focus on factors influencing experimental reproducibility.
Factors Influencing Reproducibility: A Head-to-Head Comparison
The inherent chemical and physical properties of a compound are foundational to its performance and reproducibility in experimental settings. This compound, with its reactive aldehyde group, presents different stability and reactivity profiles compared to the more commonly used Pyridoxine hydrochloride.
A preformulation study of this compound highlights several factors that can affect its stability and, consequently, the reproducibility of experiments.[1] These include the existence of at least two polymorphic forms, which can have different solubilities and dissolution rates.[1] Furthermore, this compound is hygroscopic, and atmospheric moisture is a significant destabilizing factor for its chemical stability.[1] In contrast, Pyridoxine hydrochloride is recognized for its superior stability in pharmaceutical formulations.[2]
Table 1: Physicochemical Properties and Stability Considerations
| Property | This compound | Pyridoxine Hydrochloride | Implications for Reproducibility |
| Chemical Form | Aldehyde form of Vitamin B6.[3] | Alcohol form of Vitamin B6. | The aldehyde group in Pyridoxal is more reactive, potentially leading to greater variability in experimental systems. |
| Stability | Inherently unstable and reactive due to its hemiacetal group and corresponding aldehyde.[1] | Generally more stable, especially in acidic solutions and when protected from light.[4] | Pyridoxine hydrochloride offers greater consistency in stock solution preparation and long-term experiments. |
| Hygroscopicity | Demonstrates significant moisture absorption, with evidence of two polymorphs with different hygroscopicity.[1] | While water-soluble, it is generally less susceptible to moisture-induced degradation than the aldehyde form. | Strict control of humidity is crucial when working with this compound to ensure consistent results. |
| Compatibility | Found to be incompatible with excipients like lactose, starch, and mannitol.[1] | Generally compatible with a wider range of excipients. | Careful selection of buffers and other reagents is necessary to avoid degradation of this compound. |
Quantitative Comparison of Analytical Reproducibility
While direct comparative studies on the reproducibility of biological experiments using this compound are scarce, the analytical reproducibility of quantifying Vitamin B6 vitamers offers valuable insights. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose, and its validation parameters, such as precision (expressed as Relative Standard Deviation, %RSD), are direct measures of reproducibility.
Numerous studies have validated HPLC methods for the determination of Pyridoxine hydrochloride, demonstrating high reproducibility.
Table 2: Analytical Reproducibility Data for Pyridoxine Hydrochloride (via HPLC)
| Parameter | Concentration Range (µg/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (Recovery %) | Reference |
| Method 1 | 10 - 50 | < 2 | < 2 | 98.8 - 100.86 | [5] |
| Method 2 | 0.020 - 0.058 | 0.39 - 1.10 | 0.40 - 1.37 | 98.63 - 99.41 | [6] |
| Method 3 | Not Specified | < 2 | < 2 | Not Specified | [4] |
These low %RSD values indicate a high degree of reproducibility for the analytical measurement of Pyridoxine hydrochloride. While similar comprehensive data for this compound is less readily available in the reviewed literature, the inherent instability of the aldehyde form suggests that achieving such high levels of analytical reproducibility may be more challenging without stringent control over experimental conditions.
Experimental Protocols
To ensure reproducibility, detailed and standardized protocols are essential. Below are key experimental methodologies related to the use of this compound and its biologically active form, Pyridoxal 5'-phosphate (PLP).
Protocol 1: General Workflow for In Vitro Reconstitution and Activity Assay of PLP Synthase
This protocol outlines the steps for expressing and purifying the enzymes involved in the synthesis of PLP, the active form of Pyridoxal.
Methodology:
-
Expression: Transform competent E. coli BL21(DE3) cells with expression vectors for PdxS and PdxT. Grow the cells in LB medium at 37°C until an OD600 of 0.6-0.8 is reached. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 16-25°C) for 12-18 hours.[7]
-
Purification: Harvest the cells and resuspend them in lysis buffer. Lyse the cells and clarify the lysate by centrifugation. Load the supernatant onto a Ni-NTA affinity column. Wash the column and elute the His-tagged protein.[7] For higher purity, an optional size-exclusion chromatography step can be performed.[7]
Protocol 2: Enzymatic Assay for Plasma Pyridoxal 5'-Phosphate (PLP)
This protocol describes a homogeneous, nonradioactive enzymatic assay for measuring PLP concentrations.
Methodology:
-
Reconstitution: Incubate 5 µL of plasma with the apo-enzyme of recombinant homocysteine-α,γ-lyase (apo-rHCYase) in a binding buffer for 60 minutes at 37°C to reconstitute the holoenzyme.[8]
-
Enzymatic Reaction: Add homocysteine (2.5 mmol/L) and incubate at 37°C for 20 minutes. The reconstituted holo-rHCYase will convert homocysteine to H₂S.[8]
-
Detection: Add N,N-Dibutylphenylenediamine (DBPDA) to react with H₂S, forming a chromophore. Read the absorbance at 675 nm after a 10-minute incubation.[8] The assay has a lower limit of detection of 5 nmol/L.[8]
Signaling and Metabolic Pathways
Pyridoxal 5'-phosphate (PLP), the active form of this compound, is a crucial cofactor for a vast number of enzymatic reactions, particularly in amino acid metabolism. Its central role underscores the importance of maintaining consistent PLP availability in experimental systems to ensure reproducible outcomes.
This diagram illustrates the conversion of Pyridoxal to its active form, PLP, which then serves as a cofactor for transaminase enzymes. These enzymes are vital for the synthesis and degradation of amino acids by transferring an amino group from an amino acid to a keto acid. The efficiency and reproducibility of these reactions are directly dependent on the availability and stability of PLP.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ijsdr.org [ijsdr.org]
- 3. Vitamin B6: A Long Known Compound of Surprising Complexity [mdpi.com]
- 4. jchps.com [jchps.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme assay for pyridoxal 5'-phosphate by apo-D-amino acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Pyridoxal Hydrochloride in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Pyridoxal hydrochloride (a form of Vitamin B6) with alternative neuroprotective agents, supported by experimental data from preclinical models. The information is intended to assist researchers in evaluating its potential as a therapeutic agent for neurodegenerative diseases and ischemic insults.
Executive Summary
This compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration and ischemia. Its mechanisms of action are multifaceted, including the inhibition of deleterious enzymes, antioxidant activity, and modulation of critical signaling pathways. While direct comparative studies with other common neuroprotective agents are limited, existing data suggests this compound is a promising candidate for further investigation. This guide summarizes key findings, presents comparative data in a structured format, and provides detailed experimental methodologies to facilitate reproducible research.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of this compound and other agents in different experimental models.
Table 1: Neuroprotective Effect of this compound and Pyridoxal Phosphate in a Primate Model of Transient Global Brain Ischemia
| Treatment Group | Dosage | Outcome Measure | Result | Significance |
| Non-treated Control | - | % Surviving CA1 Neurons | ~3.9% | - |
| Pyridoxal Phosphate (PLP) | 15 mg/kg/day (IV) | % Surviving CA1 Neurons | ~17% | P = 0.0639 |
| This compound (PL) | 15 mg/kg/day (IV) | % Surviving CA1 Neurons | ~54% | P < 0.0001 [1] |
Table 2: Efficacy of Alternative Neuroprotective Agents in Ischemic Stroke (from Meta-Analyses and Clinical Studies)
| Agent | Mechanism of Action | Key Efficacy Findings | Notes |
| Citicoline | Membrane stabilizer, precursor for acetylcholine synthesis | Improved functional recovery (mRS ≤ 1) vs. placebo.[2] | Efficacy may be more pronounced in moderate-to-severe strokes. |
| Edaravone | Free radical scavenger | Improved functional outcomes (Barthel Index) and reduced neurological deficit.[3][4] | Approved for use in acute ischemic stroke in some countries. |
| N-acetylcysteine (NAC) | Glutathione precursor, antioxidant | Reduced neurological deficit (NIHSS scores) and improved functional outcome (mRS 0 or 1) vs. placebo in a clinical trial.[5] | Possesses potent anti-inflammatory and antioxidant properties.[6] |
| Memantine | NMDA receptor antagonist | Showed neuroprotective effects in various in vitro and in vivo models of excitotoxicity.[7][8][9] Clinical data in stroke is limited but suggests potential benefits. | Primarily used for Alzheimer's disease. |
Disclaimer: The data presented in Table 2 is not from direct head-to-head comparisons with this compound and should be interpreted with caution.
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound in Neuroprotection
This compound exerts its neuroprotective effects through several key mechanisms. A primary pathway involves the inhibition of cysteine proteases, such as cathepsins B and L.[1] Ischemic events can lead to the activation of calpains, which in turn cause lysosomal disruption and the release of these cathepsins, ultimately leading to neuronal death.[1] this compound, with its active aldehyde group, can bind to the active site of these cathepsins, thereby inhibiting their activity and preventing downstream apoptotic events.[1]
Furthermore, as a vitamer of Vitamin B6, this compound plays a crucial role in cellular metabolism and antioxidant defense. It is a precursor to Pyridoxal 5'-phosphate (PLP), a vital coenzyme for numerous enzymatic reactions. Studies on its precursor, pyridoxine, have shown that it can induce the synthesis of glutathione (GSH), a major endogenous antioxidant, through the activation of the Nrf2 signaling pathway. This is achieved by promoting the dimerization of pyruvate kinase M2 (PKM2), which then acts as a co-activator for Nrf2, leading to the transcription of antioxidant genes.
References
- 1. Neuroprotective effects of pyridoxal phosphate and pyridoxal against ischemia in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 9. Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric Methods for the Validation of Pyridoxal Hydrochloride Concentration
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of various spectrophotometric methods for the validation of Pyridoxal hydrochloride (a form of Vitamin B6), offering insights into their performance based on experimental data.
Comparison of Spectrophotometric Methods
Spectrophotometry offers a rapid, cost-effective, and widely accessible analytical tool for the determination of this compound in bulk and pharmaceutical dosage forms. The choice of method often depends on the sample matrix, required sensitivity, and the presence of interfering substances. Below is a summary of different spectrophotometric approaches with their key validation parameters.
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Direct UV Spectrophotometry | Distilled Water | 290 nm | 4-20 | 0.9974 | - | [1] |
| Second Order Derivative Area Under Curve | Distilled Water | 301-319 nm | 5-25 | 0.9966 (r²) | - | [2] |
| Oxidative Coupling | 4-aminoantipyrine, Ammonium persulphate | 420 nm | 0-250 | - | 5.41 x 10³ | [3][4] |
| Azo Dye Formation | Diazotized 2,4-dinitroaniline, Hg²⁺ | 545 nm | 0.8-15 (in butan-1-ol) | 0.9998 | 3.7 x 10⁴ | [5] |
| Complexation | Ferric ammonium sulfate, Mercuric thiocyanate | 460 nm | 2-28 | 0.997 | 0.729 x 10⁴ | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. Below are protocols for some of the compared methods.
Direct UV Spectrophotometry
This method is the simplest, involving the direct measurement of UV absorbance of this compound in a suitable solvent.
-
Reagents and Materials :
-
This compound reference standard
-
Distilled water
-
UV-Visible Spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
-
Procedure :
-
Preparation of Standard Stock Solution : Accurately weigh and dissolve a specific amount of this compound reference standard in distilled water to obtain a known concentration (e.g., 100 µg/mL).
-
Preparation of Working Standards : Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 4-20 µg/mL).
-
Spectrophotometric Measurement : Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax), which is approximately 290 nm, using distilled water as a blank.
-
Calibration Curve : Plot a graph of absorbance versus concentration and determine the linearity and regression equation.
-
Sample Analysis : Prepare the sample solution in distilled water, ensuring the concentration falls within the calibration range. Measure its absorbance at 290 nm and determine the concentration using the regression equation.
-
Oxidative Coupling with 4-Aminoantipyrine
This colorimetric method involves a chemical reaction to produce a colored product that can be measured in the visible region of the spectrum.
-
Reagents and Materials :
-
This compound reference standard
-
4-aminoantipyrine solution (0.4%)
-
Ammonium persulphate solution
-
Sodium carbonate solution (1%)
-
Visible Spectrophotometer
-
-
Procedure :
-
Preparation of Standard Solutions : Prepare a series of standard solutions of this compound in distilled water.
-
Color Development : To a specific volume of each standard solution, add 1 mL of 1% sodium carbonate solution, followed by 1 mL of 0.4% 4-aminoantipyrine and 1 mL of ammonium persulphate solution.[4]
-
Incubation : Dilute the solution to a final volume (e.g., 10 mL) with distilled water and allow it to stand for 20 minutes for maximum color development.[4]
-
Spectrophotometric Measurement : Measure the absorbance of the stable yellow colored solution at 420 nm against a reagent blank.[3][4]
-
Calibration and Analysis : Construct a calibration curve and determine the concentration of the unknown sample as described for the direct UV method.
-
Complexation with Ferric and Thiocyanate Ions
This indirect spectrophotometric method is based on the displacement of thiocyanate ions from mercuric thiocyanate by the chloride ion of Pyridoxine hydrochloride, followed by the reaction of thiocyanate with ferric ions to form a colored complex.[6]
-
Reagents and Materials :
-
This compound reference standard
-
Saturated solution of Mercuric thiocyanate [Hg(SCN)₂] in ethanol
-
Ferric ammonium sulfate solution [FeNH₄(SO₄)₂·12H₂O] in nitric acid
-
Visible Spectrophotometer
-
-
Procedure :
-
Preparation of Standard Solutions : Prepare a series of standard solutions of Pyridoxine hydrochloride in distilled water.[6]
-
Reaction Mixture : To each standard solution in a volumetric flask, add 2 mL of the ferric ammonium sulfate solution and 2 mL of the saturated mercuric thiocyanate solution.[6]
-
Incubation and Dilution : Mix well and allow the reaction to proceed for 5 minutes. Dilute to the final volume with double distilled water and mix thoroughly.[6]
-
Spectrophotometric Measurement : Measure the absorbance of the resulting red soluble product at 460 nm against a reagent blank.[6]
-
Calibration and Analysis : Construct a calibration curve and determine the concentration of the unknown sample.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of this compound concentration using spectrophotometric methods and the logical relationship of the different analytical approaches.
Caption: General workflow for spectrophotometric validation of this compound.
Caption: Logical relationship of different spectrophotometric methods.
References
- 1. Detection and Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic High Performance Liquid Chromatography | Journal of Scientific Research and Reports [journaljsrr.com]
- 2. ajptonline.com [ajptonline.com]
- 3. Spectrophotometric determination of pyridoxine hydrochloride - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Spectrophotometric determination of pyridoxine hydrochloride - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Spectrophotometric determination of pyridoxine hydrochloride [correction of hydrochlorine] pharmaceutical preparations and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaskpublishers.com [oaskpublishers.com]
Investigating alternatives to Pyridoxal hydrochloride for specific research applications
For researchers, scientists, and professionals in drug development, selecting the appropriate chemical tool is paramount to the success of an investigation. Pyridoxal hydrochloride, a common form of vitamin B6, is widely used in various research applications, from studies on enzyme kinetics to the inhibition of advanced glycation end products (AGEs).[1][2] However, a range of alternatives exists, each with unique properties that may offer advantages in specific experimental contexts. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed protocols to aid in making informed decisions for your research.
Core Research Applications and Key Alternatives
The primary research applications of this compound and its analogs revolve around their roles in biological systems as different forms of vitamin B6. These applications include serving as a coenzyme for a multitude of enzymatic reactions, particularly in amino acid metabolism, and their involvement in neurotransmitter synthesis.[1][2][3] Furthermore, certain forms of vitamin B6 are investigated for their ability to inhibit the formation of harmful advanced glycation end products (AGEs).[4][5]
The main alternatives to this compound for these research applications are:
-
Pyridoxal 5'-phosphate (P5P or PLP): This is the metabolically active coenzyme form of vitamin B6.[3][6]
-
Pyridoxamine (PM): Another natural form of vitamin B6, particularly noted for its potent inhibitory effects on the formation of AGEs.[4][7]
-
Pyridoxine (PN): The most common form used in dietary supplements, which requires enzymatic conversion to the active P5P form within the body.[8][9]
-
4-Deoxypyridoxine (4-dPN): A vitamin B6 antagonist, used in research to induce a state of vitamin B6 deficiency to study its physiological consequences.[10][11]
Comparative Analysis of Performance
The choice between this compound and its alternatives often depends on the specific requirements of the research application, such as the need for the active coenzyme form, bioavailability, or antagonistic properties.
Coenzyme Activity and Bioavailability
In studies requiring the direct action of the vitamin B6 coenzyme, Pyridoxal 5'-phosphate (P5P) is the superior choice as it is the active form and does not require prior metabolic conversion.[6] this compound, along with Pyridoxine and Pyridoxamine, must be converted to P5P by cellular enzymes. This conversion process can be a critical factor in experimental design, especially in in vitro systems lacking the necessary enzymatic machinery. The bioavailability of P5P is higher than that of Pyridoxine hydrochloride, leading to more immediate physiological effects.[6]
| Compound | Form | Bioavailability | Key Consideration |
| Pyridoxal 5'-phosphate (P5P) | Active coenzyme | Higher | Direct use in enzymatic assays.[6] |
| This compound | Precursor | Lower | Requires conversion to P5P.[6][12] |
| Pyridoxine (PN) | Precursor | Lower | Requires conversion to P5P.[13] |
| Pyridoxamine (PM) | Precursor | Lower | Requires conversion to P5P.[14] |
Inhibition of Advanced Glycation End Products (AGEs)
Advanced glycation end products are implicated in various chronic diseases, and their inhibition is a significant area of research.[4] Pyridoxamine has demonstrated particular efficacy in this application. It acts as a potent scavenger of reactive carbonyl species, which are precursors to AGEs, thereby preventing their formation and reducing oxidative stress.[4][7] While other B6 vitamers also possess antioxidant properties, Pyridoxamine's multifaceted mechanism, which includes the chelation of metal ions, sets it apart in this context.[4][7]
| Compound | Primary Mechanism of AGEs Inhibition |
| Pyridoxamine (PM) | Scavenges reactive carbonyl species and chelates metal ions.[4][7] |
| Pyridoxal 5'-phosphate (P5P) | Protects against the ravages of glycation.[5] |
Antagonistic Activity
For studies aiming to understand the effects of vitamin B6 deficiency, 4-Deoxypyridoxine is the compound of choice. It acts as an antagonist by competitively inhibiting pyridoxal kinase, the enzyme responsible for phosphorylating vitamin B6 vitamers into their active forms.[10] This inhibition disrupts vitamin B6 homeostasis and can be used to probe PLP-related metabolic pathways.[10]
Experimental Protocols
Protocol 1: Assessing Coenzyme Activity via Enzyme Kinetics
This protocol outlines a general method for comparing the coenzyme activity of different vitamin B6 forms with a PLP-dependent enzyme, such as a transaminase.
Objective: To determine the Michaelis constant (Km) and maximum reaction rate (Vmax) of a PLP-dependent enzyme in the presence of different vitamin B6 vitamers.
Materials:
-
Purified PLP-dependent apoenzyme (enzyme without the cofactor)
-
This compound, Pyridoxal 5'-phosphate, Pyridoxine, Pyridoxamine
-
Substrates for the enzyme reaction
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer
Methodology:
-
Apoenzyme Preparation: Prepare the apoenzyme by removing the endogenous PLP, for example, by treatment with a mild denaturant followed by dialysis.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, a constant concentration of the apoenzyme, and one of the vitamin B6 vitamers at a saturating concentration.
-
Initiation of Reaction: Initiate the reaction by adding a range of concentrations of the primary substrate.
-
Data Acquisition: Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer to determine the initial reaction rate.[15]
-
Data Analysis: Plot the initial reaction rates against the substrate concentrations. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax.[15] Alternatively, a Lineweaver-Burk plot can be generated.[16]
-
Comparison: Compare the kinetic parameters obtained for each vitamin B6 vitamer. A lower Km indicates a higher affinity of the enzyme for the substrate in the presence of that coenzyme, and a higher Vmax indicates a faster reaction rate.
Protocol 2: Evaluating Inhibition of Advanced Glycation End Products (AGEs)
This protocol provides a method for comparing the ability of different compounds to inhibit the formation of AGEs in vitro.
Objective: To quantify the inhibition of AGEs formation by Pyridoxamine and other vitamin B6 analogs.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose or another reducing sugar
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds: Pyridoxamine, this compound, etc.
-
Fluorescence spectrophotometer or ELISA reader
-
Methods for AGEs quantification such as HPLC, LC-MS/MS, or ELISA.[17][18]
Methodology:
-
Incubation: In a series of tubes, mix BSA, glucose, and a test compound at various concentrations in PBS. Include a control group with no test compound.
-
Glycation Reaction: Incubate the mixtures at 37°C for several weeks to allow for the formation of AGEs.
-
Quantification of AGEs:
-
Fluorescence: Measure the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm). A reduction in fluorescence in the presence of a test compound indicates inhibition.
-
ELISA: Use a competitive ELISA with antibodies specific for a particular AGE, such as Nε-(carboxymethyl)lysine (CML), to quantify its concentration.[19]
-
LC-MS/MS: For more precise quantification of specific AGEs, use liquid chromatography-tandem mass spectrometry.[18][19]
-
-
Data Analysis: Calculate the percentage inhibition of AGEs formation for each concentration of the test compounds. Determine the IC50 value (the concentration required to inhibit 50% of AGEs formation) for each compound to compare their potency.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathways and experimental workflows.
Caption: Metabolic pathway of Vitamin B6 conversion.
Caption: Workflow for an enzyme kinetics experiment.
Caption: Workflow for an AGEs inhibition assay.
Caption: Mechanism of AGE formation and inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 65-22-5 [chemicalbook.com]
- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 4. What is Pyridoxamine used for? [synapse.patsnap.com]
- 5. The Top Benefits Of Pyridoxal-5’-Phosphate - Life Extension [lifeextension.com]
- 6. difference.wiki [difference.wiki]
- 7. Pyridoxamine: the many virtues of a maillard reaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. What is Pyridoxine Hydrochloride used for? [synapse.patsnap.com]
- 10. 4-Deoxypyridoxine Hydrochloride [benchchem.com]
- 11. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 12. differencebetween.com [differencebetween.com]
- 13. reddit.com [reddit.com]
- 14. academic.oup.com [academic.oup.com]
- 15. longdom.org [longdom.org]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Formation of advanced glycation endproducts in foods during cooking process and underlying mechanisms: a comprehensive review of experimental studies | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Purity of Synthesized Pyridoxal Hydrochloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step to ensure the reliability of experimental data and the safety of potential therapeutics. This guide provides a comparative overview of common analytical techniques for confirming the purity of synthesized pyridoxal hydrochloride derivatives, complete with experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the derivative, the nature of expected impurities, and the required sensitivity and accuracy. The following table summarizes the performance of commonly used techniques for the analysis of this compound and its derivatives.
| Technique | Typical Purity Range (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC-UV) | 98.0 - 102.0[1] | LOD: 0.26 µg/mL; LOQ: 1.96 x 10⁻⁴ M[2][3] | High resolution and sensitivity, well-established for routine analysis, suitable for non-volatile compounds.[4] | Requires a chromophore, response factors can vary between the main compound and impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | >95 (absolute)[5] | Analyte dependent | Provides structural information, nearly universal detection, orthogonal to chromatography.[5] | Lower sensitivity compared to chromatographic methods, requires careful selection of internal standards. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Qualitative | Impurity detection limit ~0.1%[6] | Rapid, non-destructive, provides a "fingerprint" of the compound.[7] | Primarily qualitative for purity unless complex calibration is performed, not suitable for complex mixtures.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyte dependent | Low nmol/mL range[8] | High sensitivity and specificity, excellent for identifying volatile impurities.[8] | Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific this compound derivative being analyzed.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the quantitative analysis of pyridoxine and its derivatives.[2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[2][9]
-
Reagents: HPLC grade methanol, water, and a suitable buffer (e.g., potassium dihydrogen phosphate).[9]
-
Mobile Phase Preparation: An isocratic mobile phase can be prepared, for example, by mixing a buffer solution (e.g., 0.015 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and methanol in a 70:30 (v/v) ratio.[9]
-
Standard Solution Preparation: Prepare a stock solution of the this compound derivative reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 10-50 µg/mL.[9]
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of the sample is then determined from this curve. Linearity is typically observed in the 10-50 µg/mL range with a correlation coefficient (r²) of >0.999.[9] Recovery rates are generally expected to be between 98.8% and 100.86%.[9]
2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents: A deuterated solvent (e.g., DMSO-d6) and a high-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound derivative.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique primarily used for qualitative analysis and identification.[7] It can indicate the presence of impurities by comparing the sample spectrum to that of a pure reference standard.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with the spectrum of a known pure sample of the this compound derivative. The presence of additional or shifted bands may indicate impurities. For quantitative analysis, a calibration curve can be prepared by mixing known amounts of the compound with KBr, with a typical concentration range of 7.5-15 mg showing good linearity (correlation coefficient of 0.9987).[7]
4. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound and its derivatives, derivatization is typically required before GC-MS analysis.[8]
-
Instrumentation: A GC-MS system with a capillary column suitable for the analysis of the derivatized compound.
-
Derivatization: A common derivatization procedure involves silylation to increase volatility. For example, the sample can be treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Sample Preparation:
-
Dissolve a known amount of the synthesized compound in a suitable solvent.
-
Add the derivatizing agent and heat the mixture to ensure complete reaction.
-
-
GC-MS Conditions:
-
Injector Temperature: Programmed to ensure efficient vaporization without degradation.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from any impurities.
-
Carrier Gas: Helium or hydrogen.
-
MS Detector: Operated in full scan mode to identify impurities based on their mass spectra and in selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis: The purity is determined by the relative area of the main peak. The mass spectrometer provides structural information for the identification of unknown impurities.
Mandatory Visualizations
Caption: Experimental workflow for purity assessment of synthesized compounds.
Caption: Logical relationships for selecting a purity confirmation method.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. ijsdr.org [ijsdr.org]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.info [ijpsr.info]
- 8. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Pyridoxal Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of pyridoxal hydrochloride, a common form of vitamin B6 used in a variety of research applications. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in an environmentally responsible manner.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. As outlined in its Safety Data Sheet (SDS), this compound is a white to off-white powder that may cause eye, skin, and respiratory tract irritation and is harmful if swallowed[1]. It is also hygroscopic, meaning it absorbs moisture from the air[1][2].
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[1].
Quantitative Data Summary
For a quick reference, the following table summarizes key quantitative data for this compound, primarily derived from toxicological studies. This information is critical for risk assessment.
| Data Point | Value | Species | Reference |
| LD50 (Oral) | 1800 mg/kg | Mouse | [2] |
| LD50 (Oral) | 2150 mg/kg | Rat | [2] |
| pH (100 g/L H₂O) | 2.1 | N/A | |
| Solubility in Water | 500 g/L at 20°C | N/A |
Disposal Procedures
The primary principle for the disposal of this compound is that it should not be disposed of down the drain or in regular trash[2]. It must be treated as chemical waste and handled according to local, regional, and national regulations[2]. The following flowchart and procedural steps outline the decision-making process and operational plan for its disposal.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Plan
1. Waste Collection and Segregation:
-
Solid Waste: Collect unadulterated this compound waste, as well as contaminated items such as weighing paper, gloves, and paper towels, in a dedicated, clearly labeled, and sealable container. The container should be made of a compatible material like high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound". The date of waste generation and the principal investigator's name and contact information should also be included.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases[2].
2. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, provided any labels are defaced or removed.
3. Arranging for Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Never pour this compound solutions down the sanitary sewer system[2][3].
-
Do not dispose of solid this compound in the regular trash.
Experimental Protocol: Chemical Deactivation of this compound
For laboratories equipped to perform chemical treatment of waste, the following protocol outlines a general method for the oxidation of the aldehyde functional group in this compound to a less reactive carboxylic acid. This procedure should be performed by trained personnel in a controlled laboratory setting.
Disclaimer: This is a general procedure for aldehyde oxidation and has not been validated specifically for this compound. It is imperative to first test this procedure on a small scale (e.g., 100 mg) to ensure a safe and controlled reaction before scaling up.
Principle:
This protocol utilizes potassium permanganate (KMnO₄), a strong oxidizing agent, to convert the aldehyde group of this compound into a carboxylic acid. The reaction is performed in an aqueous solution.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Dilute sulfuric acid (H₂SO₄)
-
pH paper or pH meter
-
Stir plate and stir bar
-
Beakers or flasks
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
Procedure:
-
Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste (e.g., dissolve 1 gram of solid waste in 50-100 mL of water in a beaker). Place the beaker on a stir plate and begin stirring.
-
Oxidation: Slowly and portion-wise, add a solution of potassium permanganate (e.g., a 5% w/v solution) to the stirring this compound solution. A color change from purple (the color of permanganate) to a brown precipitate (manganese dioxide, MnO₂) should be observed. Continue adding the permanganate solution until a faint purple color persists for at least 15 minutes, indicating that the oxidation is complete.
-
Quenching Excess Permanganate: After the reaction is complete, quench the excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite or sodium metabisulfite, until the purple color disappears and only the brown precipitate of MnO₂ remains.
-
Acidification and Dissolution of MnO₂: Carefully and slowly, add dilute sulfuric acid to the mixture to lower the pH to approximately 2-3. This will help to dissolve the manganese dioxide precipitate, resulting in a clear or near-clear solution.
-
Neutralization: Neutralize the final solution by adding a base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office. While the primary hazardous characteristic of the aldehyde has been removed, the solution will contain manganese salts and the organic carboxylate, which still require proper disposal.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridoxal Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Pyridoxal hydrochloride, including detailed operational and disposal plans to foster a culture of safety and precision in your work.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate engineering controls. Facilities should be equipped with an eyewash station and a safety shower.[1] It is crucial to use adequate ventilation to keep airborne concentrations low, and a chemical fume hood is recommended for handling the substance.[1]
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is needed.[2] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use is critical for safety and maintaining the integrity of your research.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Keep the container refrigerated at temperatures below 4°C (39°F).[1]
-
This compound is hygroscopic, meaning it absorbs moisture from the air, so it must be stored protected from moisture.[1]
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]
-
Avoid generating dust during handling and weighing.[1]
-
Ensure all personal protective equipment is worn correctly before handling the compound.
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3]
3. In Case of a Spill:
-
For minor spills, immediately clean up the area.[3]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Vacuum or sweep up the material and place it into a suitable, labeled container for waste disposal.[1]
-
For major spills, alert personnel in the area and, if necessary, contact emergency responders.[3]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention in case of irritation.[1][2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
-
Disposal Method: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to contaminate ground water systems or flush it into the surface water or sanitary sewer system.[2]
-
Container Disposal: Puncture and dispose of empty containers at an authorized landfill, or recycle if appropriate and uncontaminated.[3] Handle contaminated packaging in the same way as the substance itself.[4]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
